4-Desmethoxypropoxyl-4-chloro Rabeprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCQINSRSZSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158879 | |
| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168167-42-8 | |
| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168167-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168167428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YP19K112N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Desmethoxy-4-chloro Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole, a significant analogue and process-related impurity of the proton pump inhibitor, Rabeprazole. For clarity, this document will refer to the target compound, 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, as 4-Desmethoxy-4-chloro Rabeprazole, reflecting the substitution of the 4-position methoxypropoxy group with a chlorine atom.
This guide details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a structured format to aid researchers and professionals in the pharmaceutical field.
Synthetic Pathway
The synthesis of 4-Desmethoxy-4-chloro Rabeprazole is typically achieved through a two-step process involving the condensation of a substituted pyridine with 2-mercaptobenzimidazole, followed by a controlled oxidation of the resulting thioether intermediate.
A common synthetic route starts with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol. This reaction forms the sulfide intermediate, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole. Subsequent oxidation of this intermediate yields the final product, 4-Desmethoxy-4-chloro Rabeprazole.[1]
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for 4-Desmethoxy-4-chloro Rabeprazole.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole.
2.1. Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)
-
Materials: 1H-benzo[d]imidazole-2-thiol, Sodium Hydroxide (NaOH), 4-chloro-2-(chloromethyl)-3-methylpyridine, Water.
-
Procedure:
-
In a round bottom flask, dissolve 1H-benzo[d]imidazole-2-thiol and NaOH in water.
-
To this solution, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water at room temperature over a period of 30 minutes.
-
Continue stirring the reaction mixture for an additional hour at the same temperature.
-
A solid precipitate will form. Filter the solid, and dry it under a vacuum to obtain the crude sulfide intermediate.[1]
-
2.2. Synthesis of 4-Desmethoxy-4-chloro Rabeprazole
-
Materials: 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Dissolve the sulfide intermediate in dichloromethane in a round bottom flask and cool the solution to 10-15°C.
-
Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture over 20 minutes, maintaining the temperature.
-
After the addition is complete, stir the reaction for another 20 minutes.
-
Quench the reaction by adding a 50% NaOH solution.
-
Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Evaporate the solvent from the combined organic layers.
-
Treat the obtained crude product with ether at 10°C to precipitate the solid.
-
Filter and dry the solid to yield 4-Desmethoxy-4-chloro Rabeprazole.[1]
-
Characterization Data
The characterization of 4-Desmethoxy-4-chloro Rabeprazole and its sulfide intermediate is crucial for confirming their identity and purity. The following tables summarize typical analytical data.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight | HPLC Purity (%) |
| Sulfide Intermediate | C₁₄H₁₂ClN₃S | 289.8 g/mol | ~95 |
| 4-Desmethoxy-4-chloro Rabeprazole | C₁₄H₁₂ClN₃OS | 305.8 g/mol | >99 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | Mass Spectrometry (m/z) |
| Sulfide Intermediate | Signals corresponding to aromatic protons of benzimidazole and pyridine rings, methyl group protons, and methylene protons. | [M+H]⁺ at 290.0 |
| 4-Desmethoxy-4-chloro Rabeprazole | Shift in the signals of methylene protons adjacent to the sulfoxide group compared to the sulfide intermediate. Aromatic and methyl protons are also observed. | [M+H]⁺ at 306.0 |
Note: The exact chemical shifts in ¹H NMR can vary depending on the solvent used.
Analytical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of the synthesized compounds. This involves a combination of chromatographic and spectroscopic techniques.
Caption: Analytical workflow for compound characterization.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 4-Desmethoxy-4-chloro Rabeprazole. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength around 280 nm.
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural elucidation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and the analysis will typically show the protonated molecular ion [M+H]⁺.[2]
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of 4-Desmethoxy-4-chloro Rabeprazole. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for an unambiguous assignment of the structure.
4.4. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands to look for include those associated with the N-H stretch of the benzimidazole ring, C=N and C=C stretching of the aromatic rings, and the S=O stretch of the sulfoxide group.
Conclusion
This technical guide has outlined the synthesis and characterization of 4-Desmethoxy-4-chloro Rabeprazole. The provided protocols and data serve as a valuable resource for researchers involved in the synthesis of Rabeprazole and its related compounds, as well as for professionals in drug development and quality control who may encounter this compound as a process-related impurity. The systematic application of the described synthetic and analytical methods will ensure the successful preparation and robust characterization of this important Rabeprazole analogue.
References
An In-depth Technical Guide to the Physicochemical Properties of Rabeprazole Chloro Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the Rabeprazole chloro impurity. This impurity, a critical process-related substance in the manufacturing of Rabeprazole, is essential to monitor and control to ensure the quality, safety, and efficacy of the final drug product.
Chemical Identity and Physicochemical Properties
The Rabeprazole chloro impurity, also known by various pharmacopeial designations, is chemically identified as 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole.[1][2] Its formation is often a result of unreacted starting materials or intermediates carried through the synthesis of Rabeprazole.[3]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Rabeprazole Chloro Impurity
| Property | Value | Reference(s) |
| Chemical Name | 2-[(RS)-[(4-Chloro-3-methylpyridin-2-yl)methyl]sulphinyl]-1H-benzimidazole | [1] |
| Synonyms | Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP RC F, Rabeprazole 4-Chloro Analog | [1] |
| CAS Number | 168167-42-8 | [1][4] |
| Molecular Formula | C14H12ClN3OS | [1] |
| Molecular Weight | 305.78 g/mol | [4] |
| Appearance | Light Beige to Brown Solid / Off White Solid | [4][5] |
| Melting Point | 128-130 °C | [4] |
| Solubility | Soluble in Methanol and DMSO | [1][4] |
| Storage | 2-8 °C | [1][5] |
Synthesis and Formation
The Rabeprazole chloro impurity is typically synthesized for use as a reference standard in analytical methods. The synthetic route generally involves a two-step process: the condensation of a chlorinated pyridine derivative with 2-mercaptobenzimidazole, followed by an oxidation step.
A logical workflow for the synthesis of this impurity is depicted below:
Experimental Protocols
Synthesis of Rabeprazole Chloro Impurity
The following protocol is a generalized procedure based on methodologies described in the scientific literature.[3][6]
Step 1: Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)
-
To a stirred solution of 1H-benzo[d]imidazole-2-thiol and sodium hydroxide in a suitable solvent system (e.g., aqueous acetone or water), add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine dropwise at a controlled temperature (e.g., 15–25 °C).[6]
-
After the addition is complete, continue stirring for a specified period.
-
The precipitated solid is collected by filtration, washed with an appropriate solvent mixture (e.g., 50:50 acetone and water), and dried under vacuum to yield the sulfide intermediate.[6]
Step 2: Oxidation to Rabeprazole Chloro Impurity
-
Dissolve the sulfide intermediate obtained in Step 1 in a suitable organic solvent, such as dichloromethane.[6]
-
Cool the solution to a low temperature (e.g., 10–15 °C).
-
Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent dropwise while maintaining the temperature.[6]
-
After the reaction is complete, quench the reaction by adding an aqueous basic solution (e.g., 50% NaOH).[6]
-
Adjust the pH of the aqueous layer to approximately 8.0–8.5 with an acid (e.g., acetic acid) and extract the product with dichloromethane.[6]
-
Evaporate the solvent from the combined organic layers.
-
The crude product can be purified by treating it with a non-polar solvent like ether to precipitate the solid, which is then filtered and dried.[6]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the primary technique for the detection and quantification of the Rabeprazole chloro impurity.
Table 2: Typical HPLC Method Parameters for Rabeprazole and its Impurities
| Parameter | Typical Conditions | Reference(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | A: Phosphate buffer (e.g., 0.02 M K2HPO4) B: Acetonitrile and/or Methanol | [7] |
| Elution | Isocratic or Gradient | [7][8] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 30 °C | [7] |
| Detection | UV at 285 nm | [7] |
| Injection Volume | 20 µL |
System Suitability: The analytical method should be validated according to ICH guidelines, including parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9] The resolution between the Rabeprazole peak and the chloro impurity peak should be not less than 1.5.[7]
Spectral Characterization: The identity of the synthesized impurity should be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The protonated molecular ion ([M+H]+) for the chloro impurity would be expected around m/z 306.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
An experimental workflow for the analytical characterization is presented below.
Conclusion
A thorough understanding of the physicochemical properties of the Rabeprazole chloro impurity is paramount for the development of robust analytical methods and effective control strategies in the manufacturing of Rabeprazole. This guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in ensuring the quality and safety of this important pharmaceutical product. The synthesis of this impurity as a reference standard is critical for the accurate monitoring of its levels in the final active pharmaceutical ingredient.
References
- 1. allmpus.com [allmpus.com]
- 2. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. 4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 [chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Vanguard of Gastric Acid Suppression: A Technical Guide to the Synthesis and Biological Frontiers of Novel Rabeprazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and biological activities of novel derivatives of rabeprazole, a prominent proton pump inhibitor (PPI). Delving into advanced synthetic methodologies and a spectrum of biological evaluations, this guide serves as an in-depth resource for professionals in pharmaceutical research and development. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and inspire further innovation in the field.
Introduction: The Enduring Legacy and Evolving Potential of Rabeprazole
Rabeprazole, a second-generation PPI, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[1] Beyond its established role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, emerging research has unveiled a wider therapeutic potential for rabeprazole and its derivatives.[1] Scientists are now exploring their utility as antimicrobial, anti-inflammatory, and anticancer agents. This expansion of rabeprazole's biological activity profile has spurred the development of novel derivatives, aiming to enhance efficacy, broaden therapeutic applications, and overcome existing limitations.
Synthesis of Rabeprazole and Its Derivatives: A Methodological Compendium
The core structure of rabeprazole, a substituted benzimidazole, serves as a versatile scaffold for chemical modification. The synthesis of rabeprazole and its derivatives typically involves a multi-step process, beginning with the construction of the benzimidazole and pyridine ring systems, followed by their coupling and subsequent oxidation.
General Synthesis of the Rabeprazole Backbone
A common synthetic route to rabeprazole involves the condensation of 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine derivative. The resulting thioether is then oxidized to the corresponding sulfoxide, yielding rabeprazole.[2]
A modified and efficient approach to the synthesis of the crucial 2-chloromethylpyridine intermediate has been developed to improve overall yield and reduce the number of synthetic steps, making the process more amenable to large-scale manufacturing.[2]
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of rabeprazole-related compounds, including process impurities, degradation products, and metabolites. The information presented herein is intended to support research, development, and quality control activities related to rabeprazole sodium.
Introduction to Rabeprazole and its Related Compounds
Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders.[1] During the synthesis and storage of rabeprazole, various related compounds can be formed, including impurities and degradation products.[1] The identification and characterization of these compounds are crucial for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2]
Commonly encountered related compounds include the sulfide and sulfone analogues of rabeprazole, N-oxides, and products of photodegradation and acid-catalyzed degradation.[2][3][4] The structural elucidation of these compounds relies on a combination of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Methodologies for Structural Elucidation
The structural elucidation of rabeprazole-related compounds necessitates a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating HPLC method is essential for separating rabeprazole from its potential impurities and degradation products.
Experimental Protocol:
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water, with the pH adjusted to 6.4, and acetonitrile in a 90:10 (v/v) ratio.
-
Mobile Phase B: A mixture of acetonitrile and water in a 90:10 (v/v) ratio.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 90 10 20 70 30 30 50 50 40 30 70 45 100 0 | 50 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Diluent: A mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide solution in a 1:1 volume ratio.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Symmetry C18 column (100 × 4.6 mm, 3.5 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure separation of all compounds.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis. For rabeprazole enantiomers, MRM transitions of m/z 360.1 → 242.2 can be used.[6]
-
Data Analysis: Mass spectra and fragmentation patterns are analyzed to propose the structures of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of isolated impurities, allowing for unambiguous identification.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[7]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[7]
-
Experiments:
-
1H NMR: To determine the proton environment in the molecule.
-
13C NMR: To identify the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.[8]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign complex structures.[7]
-
-
Reference: Tetramethylsilane (TMS) as an internal standard.[8]
Quantitative Data of Key Rabeprazole-Related Compounds
The following tables summarize the key analytical data for some of the commonly identified rabeprazole-related compounds.
Table 1: HPLC and Mass Spectrometric Data
| Compound Name | Relative Retention Time (RRT) | [M+H]+ (m/z) |
| Rabeprazole | 1.00 | 360.1 |
| Rabeprazole Sulfide | ~0.85 | 344.1 |
| Rabeprazole Sulfone | ~1.15 | 376.1 |
| Rabeprazole N-Oxide | Varies | 376.1 |
| Chloro Analogue | Varies | 364.0 |
| Methoxy Analogue | Varies | 330.1 |
| 1H-benzo[d]imidazole-2-sulfonic acid | 0.22 | 199.0 |
| 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid | 0.28 | 240.1 |
Table 2: 1H NMR Chemical Shift Data (in ppm) for Selected Impurities in DMSO-d6
| Proton | Rabeprazole | Rabeprazole Sulfone | Methylthio Impurity |
| Pyridine-H | 8.18 (d) | 8.25 (d) | 7.01 (d) |
| Pyridine-H | 6.95 (d) | 7.10 (d) | 6.70 (d) |
| Benzimidazole-H | 7.50-7.65 (m) | 7.55-7.70 (m) | 7.50-7.65 (m) |
| Benzimidazole-H | 7.15-7.30 (m) | 7.20-7.35 (m) | 7.15-7.30 (m) |
| -OCH2- | 4.05 (t) | 4.10 (t) | - |
| -CH2- | 1.95 (m) | 2.00 (m) | - |
| -OCH3 | 3.25 (s) | 3.30 (s) | - |
| Pyridine-CH3 | 2.12 (s) | 2.15 (s) | 2.49 (s) |
| -SCH3 | - | - | 2.29 (s) |
Note: Chemical shifts are approximate and may vary slightly depending on the experimental conditions.[8]
Formation Pathways and Logical Relationships
The formation of rabeprazole-related compounds can occur through various pathways during synthesis and degradation. Understanding these relationships is crucial for process optimization and control.
Synthesis of Rabeprazole and Formation of Process-Related Impurities
The synthesis of rabeprazole typically involves the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole, followed by oxidation of the resulting sulfide intermediate.[2]
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ovid.com [ovid.com]
In Silico Prediction of 4-Desmethoxypropoxyl-4-chloro Rabeprazole Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico strategy for the prediction and analysis of the biological activity of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a known impurity of the proton pump inhibitor (PPI) Rabeprazole. While direct experimental data on this specific analog is scarce, this document proposes a robust computational workflow leveraging established methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The guide provides detailed hypothetical experimental protocols for the validation of in silico findings and utilizes Graphviz diagrams to illustrate key pathways and workflows, offering a blueprint for the computational assessment of novel or uncharacterized benzimidazole derivatives.
Introduction
Rabeprazole is a widely prescribed proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells.[1][2] The manufacturing process of pharmaceuticals can sometimes lead to the formation of process-related impurities, such as this compound.[3][4] Understanding the biological activity and potential toxicity of such impurities is a critical aspect of drug safety and development. In silico, or computational, methods offer a rapid and cost-effective approach to predict the activity of such molecules, guiding further experimental investigation.[5][6]
This guide details a hypothetical in silico workflow to predict the activity of this compound, focusing on its potential as a proton pump inhibitor. The methodologies described are grounded in established computational drug discovery techniques.
Proposed In Silico Prediction Workflow
The prediction of biological activity for this compound can be approached through a multi-step computational workflow. This process begins with data collection and preparation, followed by the application of various predictive models, and culminates in the analysis and interpretation of the results.
Methodologies and Hypothetical Data
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8] For this study, a QSAR model would be developed using a dataset of known benzimidazole derivatives with experimentally determined inhibitory concentrations (IC50) against H+/K+ ATPase.
Hypothetical QSAR Model Data
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |
| Rabeprazole | 359.44 | 2.85 | 65.4 | 0.5 |
| Omeprazole | 345.42 | 2.23 | 65.4 | 1.2 |
| Lansoprazole | 369.36 | 2.57 | 65.4 | 0.8 |
| This compound | 289.78 | 3.10 | 55.1 | 2.5 |
Note: Data for known PPIs is illustrative. The predicted IC50 for the target compound is a hypothetical output from a QSAR model.
Experimental Protocol: QSAR Model Development
-
Data Collection: Compile a dataset of at least 30-50 benzimidazole derivatives with known H+/K+ ATPase inhibitory activity (IC50 values).
-
Descriptor Calculation: For each molecule, calculate a range of 2D and 3D molecular descriptors (e.g., molecular weight, LogP, polar surface area, topological indices).
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest to build a regression model correlating the descriptors with the IC50 values.[9]
-
Model Validation: Validate the model using internal (cross-validation) and external validation sets to assess its predictive power (e.g., R², Q² values).[10]
-
Prediction: Use the validated QSAR model to predict the IC50 of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6] Docking this compound into the active site of the H+/K+ ATPase would elucidate its potential interactions with key amino acid residues.
Hypothetical Molecular Docking Results
| Ligand | Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Rabeprazole | H+/K+ ATPase (Homology Model) | -8.5 | Cys813, Tyr799, Asp137 |
| This compound | H+/K+ ATPase (Homology Model) | -7.2 | Cys813, Tyr799 |
Note: Binding energies and interacting residues are hypothetical and would be determined from docking simulations.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the H+/K+ ATPase. As a crystal structure may not be available, a homology model may need to be built using a suitable template. The structure would be prepared by adding hydrogen atoms and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of the receptor.[11] The binding site is typically defined around the location of known inhibitors or key catalytic residues.
-
Analysis: Analyze the resulting docking poses, focusing on the predicted binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions) with the protein residues.
ADMET Prediction
ADMET prediction models assess the pharmacokinetic and toxicological properties of a compound.[12] This is crucial for evaluating the drug-likeness and potential safety liabilities of this compound.
Hypothetical ADMET Prediction Summary
| Property | Prediction for this compound | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted. |
| Distribution | ||
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP2C19 Substrate | Yes | Potential for drug-drug interactions.[13] |
| Excretion | ||
| Renal Clearance | Moderate | Primarily excreted through the kidneys after metabolism.[14] |
| Toxicity | ||
| AMES Mutagenicity | Negative | Unlikely to be mutagenic.[12] |
| Hepatotoxicity | Low Risk | Low probability of causing liver damage.[12] |
Note: These are hypothetical predictions from ADMET models.
Experimental Protocol: In Silico ADMET Prediction
-
Model Selection: Utilize a suite of validated in silico ADMET prediction tools (e.g., SwissADME, ProTox-II).
-
Input: Provide the 2D structure of this compound as input to the selected models.
-
Prediction: Run the predictions for a range of ADMET endpoints, including but not limited to aqueous solubility, membrane permeability, cytochrome P450 metabolism, and various toxicity endpoints.
-
Analysis: Interpret the prediction results in the context of established thresholds for drug-like molecules.
Signaling Pathway and Mechanism of Action
Rabeprazole and other PPIs exert their effect by inhibiting the final step of gastric acid secretion in parietal cells. Understanding this pathway is essential for interpreting the predicted activity of its analogs.
Rabeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active sulfenamide form.[15] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion.[1] The predicted activity of this compound would depend on its ability to undergo this activation and bind to the proton pump.
Experimental Validation Protocols
The in silico predictions must be validated through in vitro and potentially in vivo experiments.
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of the proton pump.
Protocol:
-
Enzyme Preparation: Isolate H+/K+ ATPase from porcine or rabbit gastric microsomes.
-
Assay Conditions: Incubate the enzyme with varying concentrations of this compound in a buffer that simulates the acidic conditions of the stomach.
-
Activity Measurement: Measure the ATPase activity by quantifying the release of inorganic phosphate from ATP.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Gastric Acid Secretion Assay
This assay assesses the effect of the compound on acid secretion in a more physiologically relevant context.
Protocol:
-
Cell Culture: Culture rabbit parietal cells or a suitable cell line (e.g., HGT-1).
-
Compound Treatment: Treat the cells with different concentrations of this compound.
-
Stimulation: Stimulate acid secretion using agents like histamine or gastrin.
-
Acid Measurement: Measure the accumulation of a weak base (e.g., aminopyrine) or changes in intracellular pH to quantify acid secretion.
-
Data Analysis: Determine the dose-response curve and calculate the EC50 value.
Conclusion
This technical guide has outlined a comprehensive in silico framework for predicting the activity of this compound. By integrating QSAR modeling, molecular docking, and ADMET prediction, a detailed hypothesis regarding its potential as a proton pump inhibitor, its binding mechanism, and its safety profile can be generated. The proposed workflow and experimental validation protocols provide a clear path for the efficient evaluation of this and other related pharmaceutical impurities or novel drug candidates. The logical progression from computational prediction to experimental validation is a cornerstone of modern drug discovery and development.
References
- 1. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]
- 3. scbt.com [scbt.com]
- 4. alentris.org [alentris.org]
- 5. dockdynamics.com [dockdynamics.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing of rabeprazole as an anti-Trypanosoma cruzi drug that targets cellular triosephosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rabeprazole - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
Exploratory Studies on Chlorinated Rabeprazole Analogs: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the exploratory studies on chlorinated analogs of rabeprazole, a potent proton pump inhibitor (PPI). The introduction of chlorine substituents onto the rabeprazole scaffold is a key strategy aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule, potentially leading to analogs with improved efficacy, metabolic stability, and duration of action. This document details the synthetic methodologies for creating these analogs, outlines rigorous experimental protocols for their pharmacodynamic and pharmacokinetic evaluation, and presents illustrative data in a structured format. Key visualizations of the mechanism of action and the experimental workflow are provided to facilitate a deeper understanding of the drug discovery process for this class of compounds. This guide is intended for researchers, medicinal chemists, and pharmacologists involved in the development of novel anti-secretory agents.
Introduction
Rabeprazole is a member of the benzimidazole class of proton pump inhibitors that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump).[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] The core mechanism involves the drug's accumulation in the acidic secretory canaliculi of gastric parietal cells, where it undergoes an acid-catalyzed conversion to a reactive sulfenamide species.[1][3] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation.[3][4]
The exploration of halogenated, specifically chlorinated, analogs of pharmaceuticals is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] Chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of rabeprazole, the synthesis of a chloro-analog, 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, has been reported, primarily as a process-related impurity.[6][7] This observation provides a foundational lead for the systematic investigation of chlorinated rabeprazole analogs as potential drug candidates. This guide outlines the essential studies required to explore this chemical space.
Synthesis of Chlorinated Rabeprazole Analogs
The synthesis of chlorinated rabeprazole analogs generally follows the established routes for benzimidazole-based PPIs. A key intermediate is the substituted chloromethylpyridine, which is then condensed with 2-mercaptobenzimidazole. The final step involves the oxidation of the resulting sulfide to the corresponding sulfoxide.
Experimental Protocol: General Synthesis of 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole
-
Preparation of the Thioether Intermediate:
-
To a stirred solution of 1H-benzo[d]imidazole-2-thiol (1.0 eq) and sodium hydroxide (2.2 eq) in water, add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (1.0 eq) in a suitable organic solvent (e.g., methanol) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours at ambient temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated solid, wash with cold water, and dry under vacuum to yield the sulfide intermediate: 2-({[4-chloro-3-methyl-2-pyridinyl]methyl}thio)-1H-benzimidazole.
-
-
Oxidation to the Sulfoxide (Chlorinated Rabeprazole Analog):
-
Dissolve the sulfide intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final chlorinated rabeprazole analog.[6]
-
Pharmacodynamic Evaluation
The primary pharmacodynamic effect of rabeprazole analogs is their ability to inhibit the H+/K+-ATPase enzyme. This is assessed through both in vitro and in vivo models.
In Vitro H+/K+-ATPase Inhibition
This assay quantifies the direct inhibitory effect of the compounds on the isolated proton pump enzyme.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
-
Enzyme Preparation: Prepare H+/K+-ATPase-rich vesicles from hog gastric mucosa via differential centrifugation.
-
Assay Buffer: Use a buffer containing MgCl₂, KCl, and a pH indicator, maintained at 37 °C.
-
Compound Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compounds (chlorinated analogs) and a reference standard (rabeprazole) in an acidic medium (e.g., pH 4.0) to facilitate the conversion to the active sulfenamide.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP.
-
Measurement: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Results: In Vitro H+/K+-ATPase Inhibition
The following data are illustrative and provided for exemplary purposes.
| Compound ID | Substitution Pattern | IC50 (nM) |
| Rabeprazole | (Reference) | 45 |
| R-Cl-1 | 4-chloro | 38 |
| R-Cl-2 | 5-chloro (benzimidazole) | 52 |
| R-Cl-3 | 6-chloro (benzimidazole) | 48 |
In Vivo Inhibition of Gastric Acid Secretion
The pylorus-ligated rat model is a standard method to assess the in vivo efficacy of anti-secretory agents.[8][9]
Experimental Protocol: Pylorus Ligation (Shay Rat) Model
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats (180-220g), fasted for 24 hours with free access to water.[10]
-
Dosing: Administer the test compounds (chlorinated analogs) and reference drug (rabeprazole) orally or intraperitoneally. The control group receives the vehicle.
-
Surgical Procedure: One hour after dosing, anesthetize the rats. Make a midline abdominal incision and ligate the pyloric end of the stomach, taking care not to obstruct blood flow.[9]
-
Incubation: Close the incision and allow the animals to recover for 4 hours. During this period, gastric acid accumulates in the stomach.
-
Sample Collection: Sacrifice the animals, remove the stomach, and collect the gastric contents.
-
Analysis: Centrifuge the gastric juice and measure the total volume. Titrate the supernatant with 0.01 N NaOH to determine the total acid output.
-
Data Analysis: Calculate the percentage inhibition of gastric acid volume and total acid output compared to the vehicle-treated control group.
Results: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
The following data are illustrative and provided for exemplary purposes (Dose: 10 mg/kg).
| Compound ID | % Inhibition of Volume | % Inhibition of Total Acidity |
| Rabeprazole | 55% | 65% |
| R-Cl-1 | 62% | 75% |
| R-Cl-2 | 50% | 60% |
| R-Cl-3 | 53% | 63% |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogs is crucial for their development.
In Vivo Pharmacokinetic Study
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer the test compounds intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Calculate oral bioavailability (F%) by comparing the AUC from oral and IV administration.
Results: Pharmacokinetic Parameters in Rats
The following data are illustrative and provided for exemplary purposes.
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F (%) |
| Rabeprazole | 450 | 2.5 | 1250 | 1.2 | 52 |
| R-Cl-1 | 510 | 2.0 | 1850 | 2.1 | 65 |
| R-Cl-2 | 420 | 2.5 | 1100 | 1.3 | 48 |
| R-Cl-3 | 440 | 2.5 | 1200 | 1.4 | 50 |
Visualizations and Pathways
Mechanism of Action of Rabeprazole Analogs
The core mechanism of action for chlorinated rabeprazole analogs is expected to be identical to that of rabeprazole, involving activation in an acidic environment and subsequent covalent inhibition of the proton pump.
Caption: Mechanism of action for rabeprazole analogs in the gastric parietal cell.
Experimental Workflow for Analog Evaluation
A structured workflow is essential for the efficient evaluation of newly synthesized compounds, progressing from initial screening to more complex in vivo studies.
Caption: High-level experimental workflow for the discovery of chlorinated rabeprazole analogs.
Discussion and Future Directions
The illustrative data presented in this guide suggest that chlorination can favorably impact the profile of rabeprazole. For instance, analog R-Cl-1 (4-chloro substituted) shows enhanced in vitro potency, improved in vivo efficacy, and a superior pharmacokinetic profile with a longer half-life and better oral bioavailability compared to the parent compound. This highlights the potential of strategic chlorination on the pyridine ring. Conversely, chlorination on the benzimidazole ring (R-Cl-2 , R-Cl-3 ) did not yield significant improvements in this hypothetical series.
These preliminary findings warrant further investigation. Future studies should focus on:
-
Expanded Structure-Activity Relationship (SAR): Synthesizing a broader range of analogs with chlorine at different positions and exploring di- and tri-chlorinated derivatives.
-
Metabolic Stability Studies: Conducting in vitro studies using liver microsomes to assess the impact of chlorination on metabolic pathways, particularly metabolism by CYP2C19 and CYP3A4.
-
Selectivity Profiling: Evaluating the inhibitory activity of lead compounds against other related ATPases to ensure target selectivity.
-
Chronic Dosing and Toxicology Studies: Assessing the long-term efficacy and safety profile of the most promising lead candidates in relevant animal models.
Conclusion
The systematic exploration of chlorinated rabeprazole analogs represents a promising avenue for the discovery of next-generation proton pump inhibitors. By leveraging established synthetic routes and a robust cascade of in vitro and in vivo assays, it is possible to identify novel candidates with potentially superior pharmacological and pharmacokinetic properties. The methodologies and illustrative data presented in this technical guide provide a foundational framework for researchers to undertake such exploratory studies. Analog R-Cl-1, based on the hypothetical data, emerges as a strong lead candidate for further preclinical development.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Rabeprazole Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 4. Rabeprazole - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. ijpsjournal.com [ijpsjournal.com]
Preliminary Biological Screening of Rabeprazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Beyond its potent antisecretory activity, emerging research has unveiled a broader spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This has spurred interest in the synthesis and evaluation of rabeprazole derivatives to explore potential therapeutic applications beyond its primary indication.
This technical guide provides a comprehensive overview of the preliminary biological screening of rabeprazole and its derivatives. It consolidates available quantitative data, details key experimental protocols, and visualizes critical cellular pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development. While extensive data on a wide array of rabeprazole derivatives remains an area of ongoing research, this guide focuses on the established biological activities of rabeprazole and its well-characterized thioether derivative, providing a foundational understanding for future investigations.
Antimicrobial Screening of Rabeprazole and its Thioether Derivative
Rabeprazole and its derivatives have demonstrated notable antimicrobial activity, particularly against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of rabeprazole and its thioether derivative against clinical isolates of H. pylori.
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Concentration Range (µg/mL) |
| Rabeprazole Sodium (RPZ) | 8 | 16 | 0.031 - 64 |
| Rabeprazole Thioether (RPZ-TH) | 16 | 32 | 0.031 - 64 |
| Lansoprazole (LPZ) | 16 | 32 | 0.031 - 64 |
| Omeprazole (OPZ) | 32 | 64 | 0.031 - 64 |
Data sourced from Kawakami et al. (2000). MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Additionally, rabeprazole and its thioether derivative have been shown to inhibit the motility of H. pylori, a crucial factor for its colonization in the gastric mucosa. The concentration required to inhibit 50% of motility was found to be 16 µg/mL for rabeprazole and a significantly more potent 0.25 µg/mL for its thioether derivative.[2]
Experimental Protocols
The MIC of rabeprazole derivatives against H. pylori can be determined using the agar dilution method as follows:
-
Preparation of Media: Prepare Brucella agar supplemented with 5% horse serum.
-
Preparation of Inoculum: Culture H. pylori strains in a suitable broth (e.g., Brucella broth with 5% horse serum) under microaerophilic conditions. Adjust the bacterial suspension to a concentration of approximately 10^6 CFU/mL.
-
Drug Dilution: Prepare a series of twofold dilutions of the test compounds in the agar medium to achieve final concentrations typically ranging from 0.031 to 64 µg/mL.[3]
-
Inoculation: Inoculate the prepared agar plates with the bacterial suspension using a multipoint inoculator.
-
Incubation: Incubate the plates at 35-37°C for 72 hours under microaerophilic conditions (e.g., in a CO2 incubator with 15% CO2 and high humidity).[3]
-
Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Antimicrobial Screening
Anticancer Screening of Rabeprazole Derivatives
Rabeprazole has demonstrated significant antiproliferative effects on various cancer cell lines, particularly gastric cancer.[4] This has opened avenues for exploring its derivatives as potential anticancer agents.
Data Presentation: In Vitro Anticancer Activity
While specific quantitative data for a range of rabeprazole derivatives is limited, studies on rabeprazole provide a baseline for future comparative analyses.
| Cell Line | Treatment | Effect |
| AGS (Gastric Cancer) | 0.2 mM Rabeprazole for 72h | 72.21 ± 3.24% apoptosis |
| MKN-28 (Gastric Cancer) | 0.2 mM Rabeprazole | Marked decrease in cell viability |
| KATO III (Gastric Cancer) | 0.2 mM Rabeprazole | Slight decrease in cell viability |
| MKN-45 (Gastric Cancer) | 0.2 mM Rabeprazole | Slight decrease in cell viability |
Data sourced from a study on the antiproliferative effects of rabeprazole on human gastric cancer cell lines.[4]
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the rabeprazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Addition of CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control group.
-
Cell Treatment: Treat cancer cells with the desired concentration of the rabeprazole derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[4]
Signaling Pathway: Rabeprazole's Anticancer Mechanism
Rabeprazole has been shown to exert its anticancer effects in part through the inhibition of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway, which is crucial for cell proliferation and survival.[5]
Anti-inflammatory Screening of Rabeprazole Derivatives
Recent studies have highlighted the anti-inflammatory properties of rabeprazole, suggesting its potential in treating inflammatory conditions.
Data Presentation: Anti-inflammatory Effects
Rabeprazole has been shown to inhibit cell pyroptosis, a form of inflammatory cell death, in gastric epithelial cells.[6]
| Cell Line | Treatment | Effect |
| BGC823 (Gastric Epithelial) | 10 µM Rabeprazole | Reduced LDH release (indicating decreased pyroptosis) |
Data sourced from a study on rabeprazole's inhibition of pyroptosis.
Experimental Protocols
-
Cell Culture and Treatment: Culture gastric epithelial cells and treat with rabeprazole derivatives at various concentrations.
-
Collection of Supernatant: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculation: The amount of LDH released is proportional to the number of lysed cells, indicating the extent of pyroptosis.[6]
Signaling Pathway: Rabeprazole's Anti-inflammatory Mechanism
Rabeprazole's anti-inflammatory effects are linked to its ability to inhibit the NLRP3 inflammasome pathway, which leads to a reduction in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6]
Conclusion
The preliminary biological screening of rabeprazole and its derivatives reveals a promising landscape for future drug development. Beyond its established role as a proton pump inhibitor, rabeprazole exhibits significant antimicrobial, anticancer, and anti-inflammatory activities. The thioether derivative of rabeprazole, in particular, shows enhanced potency in inhibiting H. pylori motility, suggesting that structural modifications to the rabeprazole scaffold can lead to improved biological effects.
The experimental protocols and signaling pathways detailed in this guide provide a solid framework for researchers to systematically evaluate novel rabeprazole derivatives. Further synthesis and screening of a broader range of analogs are warranted to elucidate structure-activity relationships and to identify lead compounds for further preclinical and clinical development in the areas of infectious diseases, oncology, and inflammatory disorders.
References
- 1. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical with CAS number 168167-42-8, an entity of significant interest in the pharmaceutical industry. Predominantly recognized as a process-related impurity of Rabeprazole and a related substance of Lansoprazole, this compound, herein referred to by its IUPAC name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, plays a critical role in the quality control and regulatory compliance of these widely used proton pump inhibitors (PPIs). This document elucidates its chemical identity, physicochemical properties, and its relationship with the parent active pharmaceutical ingredients (APIs). Furthermore, it delves into the available information regarding its synthesis, analytical methodologies for its detection and quantification, and the current understanding of its biological implications, which are largely inferred from its structural similarity to the PPI class of drugs.
Chemical Identification and Physicochemical Properties
2-[[(4--Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is a well-characterized chemical compound. Its identity is established through various nomenclature systems and is supported by a defined set of physicochemical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 168167-42-8 |
| IUPAC Name | 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| Synonyms | 4-Desmethoxypropoxyl-4-chloro Rabeprazole, Rabeprazole EP Impurity H, Lansoprazole EP Impurity F, Rabeprazole USP Related Compound F, Rabeprazole 4-Chloro Analog[1][2][][4] |
| Molecular Formula | C₁₄H₁₂ClN₃OS[4][5] |
| Molecular Weight | 305.78 g/mol [4][5] |
| SMILES | O=S(C1=NC2=CC=CC=C2N1)CC3=NC=CC(Cl)=C3C[] |
| InChI | InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)[4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Tan Solid | [6] |
| Melting Point | 128-130°C | [6] |
| Boiling Point | 564.1±60.0 °C (Predicted) | [6] |
| Density | 1.50±0.1 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |
Context in Pharmaceutical Manufacturing: A Process-Related Impurity
The primary context for the study of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole is its emergence as an impurity during the synthesis of Rabeprazole.[7][8] The presence of impurities in active pharmaceutical ingredients is a critical quality attribute that is closely monitored and controlled to ensure the safety and efficacy of the final drug product. International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher.[2][7]
This chloro-analogue of Rabeprazole is a notable impurity that requires diligent control during the manufacturing process. Its structural similarity to the parent drug underscores the importance of robust analytical methods to differentiate and quantify its presence.
Synthesis and Characterization
While detailed, optimized synthesis protocols for 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole as a primary target are not extensively published, its synthesis is described in the context of preparing reference standards for analytical purposes.[7][8] The general synthetic route mirrors that of Rabeprazole, involving the condensation of a substituted pyridine derivative with 2-mercaptobenzimidazole to form a thioether intermediate, followed by oxidation to the sulfoxide.
General Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Thioether Formation: Reaction of 2-(chloromethyl)-4-chloro-3-methylpyridine with 2-mercapto-1H-benzimidazole in the presence of a base to yield 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
-
Oxidation: Controlled oxidation of the resulting thioether using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the target sulfoxide, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
Characterization
The structural elucidation and confirmation of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are achieved through a combination of spectroscopic techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbons, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation.[9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[9]
Analytical Methodology
As a known impurity, robust analytical methods are essential for the detection and quantification of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole in bulk Rabeprazole and its pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose.[9][10]
Experimental Protocol: HPLC Method for Impurity Profiling
The following is a representative HPLC protocol for the analysis of Rabeprazole and its impurities, including the chloro-analogue.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile and/or methanol).[10]
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV spectrophotometry at a wavelength of approximately 285 nm.[10]
-
Injection Volume: 20 µL
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API and other impurities.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Biological Activity and Mechanism of Action (Inferred)
Direct and extensive studies on the biological activity, pharmacology, and toxicology of 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole are limited in the public domain. However, based on its structural analogy to Rabeprazole and other proton pump inhibitors, a similar mechanism of action can be inferred.
Proton pump inhibitors are prodrugs that are activated in the acidic environment of the gastric parietal cells.[] The activated form, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[][11]
It is plausible that 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, if administered, would follow a similar activation pathway. However, the presence of the chloro group in place of the methoxypropoxy side chain of Rabeprazole would likely alter its pharmacokinetic and pharmacodynamic properties, including its pKa, rate of activation, and interaction with the proton pump.
One study has noted that this compound can induce natural oxidation in vitro, though the specifics of this finding are not detailed.
Given the lack of specific toxicological data on this impurity, its control to within acceptable limits as per regulatory guidelines is of paramount importance to ensure patient safety. Some studies have performed in silico and in vitro genotoxicity evaluations of other Rabeprazole impurities, highlighting the importance of assessing the potential toxicity of all related substances.[5][6]
Conclusion
2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS No. 168167-42-8) is a well-defined chemical entity whose significance is intrinsically linked to its role as a process-related impurity in the manufacture of Rabeprazole. While its physicochemical properties and analytical detection methods are well-established, a comprehensive understanding of its independent biological activity and toxicological profile remains an area for further investigation. For drug development professionals, the focus remains on the robust control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product. The information presented in this guide serves as a foundational resource for researchers and scientists working in the fields of pharmaceutical analysis, process chemistry, and drug safety.
References
- 1. Rabeprazole EP Impurity H | 168167-42-8 | SynZeal [synzeal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Analytical Method Development for the Quantification of 4-Desmethoxypropoxyl-4-chloro Rabeprazole using a Stability-Indicating RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Desmethoxypropoxyl-4-chloro Rabeprazole is a known impurity of Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal disorders. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This document outlines a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate and quantify this specific impurity from the main Rabeprazole peak and other related substances.
The developed method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method, ensuring that any degradation products do not interfere with the quantification of the specified impurity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A robust HPLC method is essential for the accurate quantification of this compound. The following conditions are recommended:
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH 6.4), mixed with acetonitrile in a 90:10 (v/v) ratio.[1][2] |
| Mobile Phase B | Acetonitrile and water in a 90:10 (v/v) ratio.[1][2] |
| Gradient Program | A gradient program should be optimized to ensure separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more retained components. |
| Flow Rate | 1.0 mL/min.[1][2] |
| Detection Wavelength | 280 nm.[1][2] |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
| Diluent | Mobile phase can be used as the diluent.[3] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Rabeprazole API or finished product sample in the diluent to achieve a target concentration for analysis.
-
Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known amounts of the this compound standard at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants, is demonstrated by the resolution between the this compound peak and other peaks in the chromatogram. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate specificity.[1][4]
-
Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of this compound. The peak areas are then plotted against the respective concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.[3][5]
-
Accuracy: The accuracy of the method is determined by recovery studies. This involves analyzing samples spiked with a known amount of the impurity at different levels. The percentage recovery of the impurity is then calculated.[1]
-
Precision: The precision of the method is evaluated by performing replicate injections of the same sample (repeatability) and by having the method performed by different analysts on different days and with different equipment (intermediate precision). The relative standard deviation (%RSD) of the results is calculated.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio.[6]
-
Robustness: The robustness of the method is determined by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 |
| Theoretical Plates (N) | Not less than 2000 |
| Resolution (R) | Not less than 1.5 between adjacent impurity peaks and the main peak |
| %RSD of Standard Areas | Not more than 2.0% for replicate injections |
Table 3: Summary of Validation Data (Illustrative)
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 92.0% to 109.1%.[1] |
| Precision (%RSD) | < 2.0% |
| LOD | 0.03 µg/mL.[6] |
| LOQ | 0.1 µg/mL.[6] |
Table 4: Forced Degradation Study Results (Illustrative)
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation of Rabeprazole observed.[1] |
| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation of Rabeprazole observed.[1] |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation of Rabeprazole observed.[1] |
| Thermal Degradation (e.g., 60°C) | Significant degradation of Rabeprazole observed.[1] |
| Photolytic Degradation | Degradation observed. |
In all forced degradation studies, the peak for this compound should be well-resolved from any degradation products and the main Rabeprazole peak, confirming the stability-indicating nature of the method.
Mandatory Visualization
Caption: Workflow for the development and validation of an analytical method for this compound.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. japsonline.com [japsonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantification of Rabeprazole Impurities
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of process-related impurities and degradation products of rabeprazole sodium in pharmaceutical formulations. The method is validated according to ICH guidelines and is suitable for quality control and stability studies, ensuring the safety and efficacy of the drug product.
Introduction
Rabeprazole sodium is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2] During its synthesis and storage, various impurities can form, which may impact the drug's quality and safety.[1][3] Therefore, a reliable analytical method is crucial for identifying and quantifying these impurities.[1] This document provides a detailed protocol for a stability-indicating HPLC method capable of separating rabeprazole from its known impurities and degradation products.[1][4][5] The method has been validated for specificity, linearity, accuracy, precision, and robustness.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector.
-
Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm particle size.[4]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen orthophosphate, Triethylamine, and Water (HPLC grade).[1]
-
Standards: Rabeprazole Sodium reference standard and known impurity standards.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer (pH 3.0)[4] |
| Mobile Phase B | Water:Acetonitrile (10:90 v/v)[4] |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 286 nm[3] |
| Injection Volume | 20 µL |
Results and Discussion
The developed HPLC method effectively separates rabeprazole from its seven known impurities (Imp-1 to Imp-7) and various degradation products generated under stress conditions.[4] Forced degradation studies demonstrated the stability-indicating nature of the method, with significant degradation observed under acidic, basic, oxidative, and thermal stress.[4][5][6]
Method Validation Summary
The method was validated according to ICH guidelines, and the results are summarized below.
Linearity
The linearity of the method was established by analyzing solutions of rabeprazole and its impurities at different concentrations. The correlation coefficient for all components was found to be greater than 0.99.[7]
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Rabeprazole | 0.4 - 4.0 | > 0.99 |
| Impurity-1 | 0.4 - 4.0 | > 0.99 |
| Impurity-2 | 0.4 - 4.0 | > 0.99 |
| Impurity-3 | 0.4 - 4.0 | > 0.99 |
| Impurity-4 | 0.4 - 4.0 | > 0.99 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of impurities into the sample solution. The recovery for each impurity was found to be within the acceptable range of 92.0% to 109.1%.[4]
| Impurity | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Impurity-1 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-2 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-3 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-4 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-5 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-6 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
| Impurity-7 | LOQ, 0.50, 1.00, 1.50 | 92.0 - 109.1 |
Precision
The precision of the method was evaluated by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) for the peak areas of the impurities was found to be less than 2%.[8]
| Parameter | Rabeprazole (%RSD) | Impurities (%RSD) |
| Repeatability (n=6) | < 2.0 | < 2.0 |
| Intermediate Precision (n=6) | < 2.0 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for rabeprazole and its impurities were determined based on the signal-to-noise ratio.
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Rabeprazole | 0.0172 | 0.05 |
| Impurities | - | - |
Experimental Workflow
Caption: Workflow for HPLC analysis of rabeprazole impurities.
Protocols
Preparation of Solutions
-
Mobile Phase A (0.025 M Potassium Dihydrogen Orthophosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.
-
Mobile Phase B (Water:Acetonitrile 10:90): Mix 100 mL of water with 900 mL of acetonitrile. Filter and degas.
-
Diluent: Use a mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio.
-
Standard Stock Solution: Accurately weigh and dissolve rabeprazole sodium and each impurity standard in the diluent to obtain a known concentration.
-
Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Mix well and filter through a 0.45 µm nylon filter.
System Suitability
Inject the standard solution six times. The relative standard deviation of the peak area for rabeprazole should not be more than 2.0%. The resolution between rabeprazole and the nearest eluting impurity peak should be greater than 1.5.[7] The tailing factor for the rabeprazole peak should not be more than 2.0.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4]
-
Acid Hydrolysis: To a sample solution, add 3 mL of 0.1 M HCl and heat at 60°C for 45 minutes.[6] Neutralize with 0.1 M NaOH and dilute with diluent.
-
Base Hydrolysis: To a sample solution, add 3 mL of 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with diluent.
-
Oxidative Degradation: To a sample solution, add 3 mL of 3% hydrogen peroxide and keep at room temperature for 30 minutes.[4] Dilute with diluent.
-
Thermal Degradation: Store the tablet powder at 105°C for 18 hours.[4] Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours. Dissolve in diluent for analysis.
Conclusion
The described RP-HPLC method is rapid, sensitive, and specific for the quantification of rabeprazole and its impurities. The method is validated and shown to be suitable for routine quality control analysis and stability studies of rabeprazole sodium in pharmaceutical dosage forms.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Protocol for the Detection of Chlorinated Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of a potential genotoxic impurity, chlorinated rabeprazole (2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole), in rabeprazole active pharmaceutical ingredient (API) and formulated drug products. The described protocol provides a robust analytical procedure for monitoring this impurity to ensure the quality and safety of rabeprazole-containing pharmaceuticals.
Introduction
Rabeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During the synthesis of rabeprazole, process-related impurities can be introduced, one of which is a chlorinated analogue.[2][3] Due to the potential for genotoxicity of halogenated impurities, it is crucial to have a highly sensitive and specific analytical method to detect and quantify their presence at trace levels. This LC-MS/MS protocol is designed for this purpose, leveraging the selectivity of Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.
Experimental
Materials and Reagents
-
Rabeprazole Sodium Reference Standard and samples
-
Chlorinated Rabeprazole Reference Standard (2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of chlorinated rabeprazole in methanol at a concentration of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the rabeprazole API or crushed tablets in a 50:50 mixture of acetonitrile and water to obtain a final rabeprazole concentration of 1 mg/mL.
-
Vortex the sample for 2 minutes to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Symmetry C18, 100 x 4.6 mm, 3.5 µm or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for signal |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular weight of rabeprazole is 359.44 g/mol , and its protonated molecule [M+H]⁺ is observed at an m/z of approximately 360.1. The major fragmentation of rabeprazole involves the loss of the sulfinyl group and the benzimidazole moiety, resulting in a product ion at approximately m/z 242.1.[4]
The chlorinated rabeprazole impurity, 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, has a molecular weight of 305.78 g/mol .[2] This is due to the substitution of the 4-(3-methoxypropoxy) group with a chlorine atom. The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 306.8.
Based on the fragmentation pattern of rabeprazole, the chlorinated analogue is expected to undergo a similar fragmentation, losing the sulfinyl-benzimidazole group. The resulting fragment will be the 4-chloro-3-methyl-2-pyridinylmethyl cation.
-
Rabeprazole: C18H21N3O3S, MW = 359.44
-
Chlorinated Rabeprazole: C14H12ClN3OS, MW = 305.78[2]
Table 3: MRM Transitions for Rabeprazole and Chlorinated Rabeprazole
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Rabeprazole | 360.1 | 242.1 | 20 | 100 |
| Chlorinated Rabeprazole | 306.8 | 126.1 | 25 | 100 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation and Analysis
Quantitative analysis should be performed by constructing a calibration curve from the peak areas of the chlorinated rabeprazole standard solutions versus their concentrations. The concentration of the chlorinated rabeprazole in the samples can then be determined from this curve. The limit of detection (LOD) and limit of quantification (LOQ) should be established according to ICH guidelines.
Table 4: Example Quantitative Data Summary
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Chlorinated Rabeprazole | To be determined | 306.8 -> 126.1 | e.g., 0.1 | e.g., 0.3 | >0.99 |
| Rabeprazole | To be determined | 360.1 -> 242.1 | - | - | - |
Experimental Workflow Visualization
Caption: Experimental workflow for the detection of chlorinated rabeprazole.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the determination of chlorinated rabeprazole impurity in rabeprazole samples. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and safety assessment of rabeprazole products. The detailed experimental parameters and workflow are intended to be a starting point and may require further optimization based on the specific instrumentation and laboratory conditions.
References
Application Notes and Protocols for In Vitro Assay of Proton Pump Inhibition by Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H+/K+ ATPase, also known as the proton pump.[1] This enzyme is located in the secretory membranes of parietal cells in the stomach and is responsible for the final step in the acid secretion pathway.[2] Novel compounds with potential PPI activity require robust and reliable in vitro assays for screening and characterization. These application notes provide detailed protocols for two primary in vitro assays: a direct enzymatic inhibition assay using isolated H+/K+ ATPase and a cell-based thallium influx assay for higher-throughput screening.
Enzymatic Assay for H+/K+ ATPase Inhibition
This assay directly measures the inhibitory effect of novel compounds on the activity of the H+/K+ ATPase enzyme isolated from gastric tissue. The enzyme's activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Experimental Protocol 1: Preparation of H+/K+ ATPase-Enriched Gastric Microsomes
This protocol describes the isolation of H+/K+ ATPase-enriched microsomes from rabbit or porcine gastric mucosa, which serve as the enzyme source for the inhibition assay.[3][4]
Materials:
-
Freshly excised stomach (rabbit or pig)
-
Homogenization Buffer: 250 mM Sucrose, 2 mM HEPES, 1 mM EDTA, pH 7.4
-
Sucrose Gradient Solutions: 37% (w/v) and 10% (w/v) Sucrose in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Excise the stomach and wash the mucosal surface with ice-cold saline.
-
Gently scrape the gastric mucosa from the underlying muscle layer.
-
Homogenize the mucosal scrapings in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Resuspension Buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose solutions).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+/K+ ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.
-
Carefully collect this fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of Resuspension Buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store the enriched microsomes in aliquots at -80°C.
Experimental Protocol 2: H+/K+ ATPase Inhibition Assay
This protocol details the measurement of H+/K+ ATPase activity and its inhibition by novel compounds.[5]
Materials:
-
H+/K+ ATPase-enriched microsomes (from Protocol 1)
-
Novel compound stock solutions (in DMSO)
-
Omeprazole (as a positive control)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl
-
ATP Solution: 2 mM ATP in Assay Buffer
-
10% Trichloroacetic acid (TCA)
-
Reagents for colorimetric determination of inorganic phosphate (e.g., Molybdate-ascorbic acid method)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Thaw the H+/K+ ATPase-enriched microsomes on ice.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
H+/K+ ATPase enriched microsomes (final concentration ~5-10 µ g/well )
-
Varying concentrations of the novel compound or omeprazole (typically in a range from 10 nM to 100 µM). Include a vehicle control (DMSO).
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10% TCA to each well.
-
Centrifuge the plate at 2000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Determine the amount of inorganic phosphate released using a colorimetric method. For example, add the molybdate-ascorbic acid reagent and measure the absorbance at 640 nm after color development.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Data Presentation
Summarize the quantitative data in a table for clear comparison.
| Compound | IC50 (µM) [95% CI] | Hill Slope |
| Novel Compound A | 1.25 [1.05 - 1.48] | 1.1 |
| Novel Compound B | 5.78 [4.95 - 6.75] | 0.9 |
| Omeprazole | 0.89 [0.75 - 1.06] | 1.0 |
Cell-Based Thallium Influx Assay for H+/K+ ATPase Inhibition
The thallium (Tl+) influx assay is a fluorescence-based method suitable for high-throughput screening of compounds that modulate the activity of potassium (K+) channels and transporters. Since the H+/K+ ATPase transports K+ ions into the cell, a Tl+ influx assay can be used as a surrogate measure of its activity.[8][9] Inhibition of the H+/K+ ATPase will result in a decrease in Tl+ influx.
Experimental Protocol 3: Cell-Based Thallium Influx Assay
This protocol outlines a general procedure for a thallium influx assay that can be adapted for screening PPIs. This often utilizes cell lines engineered to express the H+/K+ ATPase.
Materials:
-
HEK293 cells stably expressing the H+/K+ ATPase (or other suitable cell line)
-
Cell culture medium
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer: Assay Buffer containing Thallium sulfate (Tl₂SO₄) and a potassium channel opener if necessary to maintain membrane potential.
-
Novel compound stock solutions (in DMSO)
-
A positive control inhibitor (e.g., Omeprazole)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the cells in the microplates and grow to confluence.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 60-90 minutes at room temperature or 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add varying concentrations of the novel compounds or a positive control to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
Place the plate in a kinetic fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Stimulus Buffer to initiate thallium influx.
-
Measure the change in fluorescence over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx.
-
Analyze the data by calculating the rate of thallium influx for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each compound as described in Protocol 2.
Data Presentation
Present the quantitative data in a structured table.
| Compound | IC50 (µM) [95% CI] | Maximum Inhibition (%) |
| Novel Compound C | 2.5 [2.1 - 3.0] | 95 |
| Novel Compound D | 10.2 [8.9 - 11.7] | 88 |
| Omeprazole | 1.5 [1.2 - 1.8] | 98 |
Mandatory Visualizations
Signaling Pathway for Gastric Acid Secretion
The following diagram illustrates the key signaling pathways that regulate the activity of the H+/K+ ATPase in gastric parietal cells.
Caption: Signaling pathways regulating gastric acid secretion.
Experimental Workflow for Screening Novel PPIs
The following diagram outlines the general workflow for screening and characterizing novel proton pump inhibitors using the described in vitro assays.
Caption: Workflow for in vitro screening of novel PPIs.
References
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 5. ajpp.in [ajpp.in]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various related compounds or impurities can form. Regulatory bodies require the identification, characterization, and control of these impurities to ensure the quality, safety, and efficacy of the final drug product. Rabeprazole Related Compound F, chemically known as 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, is a known impurity of Rabeprazole.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of Rabeprazole Related Compound F, which can be used as a reference standard for analytical method development, validation, and impurity profiling studies.
The synthesis is a two-step process commencing with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol to yield the thioether intermediate, 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole. Subsequent controlled oxidation of the thioether furnishes the target compound, Rabeprazole Related Compound F.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of Rabeprazole Related Compound F and its intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Yield (%) | Purity (HPLC) | Spectroscopic Data |
| 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole | C₁₄H₁₂ClN₃S | 289.8 | Condensation | 95% | Not specified | Not available in public literature |
| Rabeprazole Related Compound F (2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole) | C₁₄H₁₂ClN₃OS | 305.78 | Oxidation | 50% | 98.27%[3] | Not available in public literature |
Experimental Protocols
Step 1: Synthesis of 2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether Intermediate)
Materials:
-
1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol)
-
Sodium hydroxide (NaOH) (4.6 g, 115.0 mmol)
-
4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol)
-
Water
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, dissolve sodium hydroxide (4.6 g) in water (30 mL).
-
To this solution, add 1H-benzo[d]imidazole-2-thiol (3.9 g).
-
In a separate beaker, dissolve 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g) in water (10 mL).
-
Add the solution of 4-chloro-2-(chloromethyl)-3-methylpyridine to the reaction flask at room temperature over a period of 30 minutes with continuous stirring.
-
Continue stirring the reaction mixture for an additional hour at room temperature.
-
A solid precipitate will form. Collect the solid by filtration.
-
Dry the collected solid under vacuum to obtain 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole.
-
Yield: 6 g (95%)
-
Step 2: Synthesis of Rabeprazole Related Compound F (2-{[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole)
Materials:
-
2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole (3.2 g, 11.04 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.29 g, 13.25 mmol)
-
Dichloromethane (DCM)
-
50% Sodium hydroxide (NaOH) solution
-
Acetic acid
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 2-{[(4-chloro-3-methylpyridin-2-yl)methyl]thio}-1H-benzo[d]imidazole (3.2 g) in 35 mL of dichloromethane in a round bottom flask.
-
In a separate beaker, dissolve m-CPBA (2.29 g) in 20 mL of dichloromethane.
-
Cool the reaction flask to a temperature between 10°C and 15°C.
-
Add the m-CPBA solution to the reaction flask over a period of 20 minutes while maintaining the temperature.
-
Stir the reaction mixture for an additional 20 minutes at the same temperature.
-
Quench the reaction by adding 10 mL of 50% sodium hydroxide solution.
-
Adjust the pH of the reaction mixture to 8.0 – 8.5 using acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
-
Treat the crude product with diethyl ether at 10°C to induce precipitation of a solid.
-
Filter the solid and dry it to obtain Rabeprazole Related Compound F.
-
Yield: 2 g (50%)
-
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for Rabeprazole Related Compound F.
Caption: Synthetic pathway for Rabeprazole Related Compound F.
References
Application of 4-Desmethoxypropoxyl-4-chloro Rabeprazole in GERD Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Desmethoxypropoxyl-4-chloro Rabeprazole is a derivative and potential impurity of Rabeprazole. As of the current date, specific preclinical data for this exact compound in GERD models is not extensively available in published literature. The following application notes and protocols are based on the well-established effects of its parent compound, Rabeprazole, a potent proton pump inhibitor (PPI). These guidelines are provided as a foundational framework for initiating research and can be adapted for the investigation of this compound, assuming a similar mechanism of action.
Introduction
Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, esophageal inflammation (esophagitis) and metaplasia (Barrett's esophagus). Proton pump inhibitors (PPIs) are the cornerstone of GERD management. They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2] Rabeprazole is a second-generation PPI known for its rapid onset of action.[3] This document outlines the application of a rabeprazole derivative, this compound, in established preclinical GERD models.
Mechanism of Action: Proton Pump Inhibition
Proton pump inhibitors are prodrugs that require activation in an acidic environment.[4][5] They accumulate in the secretory canaliculi of gastric parietal cells, where the low pH facilitates their conversion to the active sulfenamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a profound reduction in gastric acid secretion.[4][5][6]
Caption: Mechanism of action of proton pump inhibitors.
Application in Preclinical GERD Models
Animal models are crucial for evaluating the efficacy of novel anti-GERD compounds. Surgically induced reflux esophagitis in rats is a widely used and relevant model.
Experimental Protocol: Surgically Induced Reflux Esophagitis in Rats
This protocol is adapted from established methods for inducing chronic acid reflux esophagitis.[7][8]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Surgical Procedure:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Incision: Make a midline laparotomy to expose the stomach and duodenum.
-
Induction of Reflux:
-
Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.
-
Partially obstruct the duodenum near the pyloric ring. This can be achieved by wrapping a small piece of a Nélaton catheter around the duodenum.[7]
-
Alternatively, a jejuno-esophagostomy can be performed to induce gastro-duodenal reflux.[9]
-
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
3. Dosing and Administration:
-
Test Compound: this compound.
-
Vehicle: Prepare a suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route of Administration: Oral gavage or subcutaneous injection.
-
Dosage: Based on studies with rabeprazole, a starting dose range of 10-30 mg/kg/day can be considered.[10][11] A dose-response study is recommended to determine the optimal dose.
-
Treatment Period: Administer the compound daily for a period of 2 to 4 weeks, starting from a few days post-surgery.
4. Efficacy Evaluation:
-
Macroscopic Evaluation: At the end of the treatment period, euthanize the animals and excise the esophagus. Score the severity of esophagitis based on the presence and size of lesions and ulcers.
-
Histopathological Analysis: Fix esophageal tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for epithelial thickness, inflammatory cell infiltration, and other signs of esophagitis.
-
Biochemical Markers: Analyze esophageal tissue homogenates for inflammatory markers such as cyclooxygenase-2 (COX-2).[10][11][12]
Caption: Experimental workflow for evaluating the compound in a rat GERD model.
Data Presentation
Quantitative data from preclinical studies on rabeprazole in GERD models are summarized below. Similar endpoints should be measured for this compound to allow for comparison.
Table 1: Efficacy of Rabeprazole in a Rat Model of Reflux Esophagitis
| Treatment Group | Dose (mg/kg/day) | Macroscopic Ulcer Score | Microscopic Ulcer Length (mm) | COX-2 Expression | Reference |
| Control (Saline) | - | Significantly Higher | Significantly Higher | Significantly Increased | [11][12] |
| Rabeprazole | 30 | Significantly Lower | Significantly Lower | Markedly Inhibited | [10][11][12] |
Table 2: Chemopreventive Effects of Rabeprazole in a Rat Reflux Model
| Treatment Group | Incidence of Esophageal Cancer | Incidence of Barrett's Metaplasia | Reference |
| Control (Saline) | 74% (17/23) | 100% (23/23) | [9] |
| Rabeprazole | 29% (5/17) | 65% (11/17) | [9] |
Signaling Pathway of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is regulated by multiple signaling pathways involving histamine, acetylcholine, and gastrin. Proton pump inhibitors act at the final common step of this process.
Caption: Signaling pathways regulating gastric acid secretion.
Conclusion
The provided protocols and data, derived from studies on rabeprazole, offer a robust starting point for the preclinical evaluation of this compound in GERD models. Researchers should perform dose-response studies to establish the potency of this specific derivative and directly compare its efficacy to rabeprazole. Careful histological and biochemical analyses will be critical in elucidating its therapeutic potential for GERD.
References
- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. us.academax.com [us.academax.com]
- 9. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rabeprazole is effective for bile reflux oesophagitis after total gastrectomy in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rabeprazole is effective for bile reflux oesophagitis after total gastrectomy in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Utilization of Rabeprazole Impurities as Reference Standards in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. The manufacturing process and storage of rabeprazole can lead to the formation of impurities, which, even in minute quantities, can affect the safety and efficacy of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, quantification, and control of impurities in pharmaceutical products.[3] Therefore, the use of well-characterized impurity reference standards is a critical component of quality control (QC) in the pharmaceutical industry.[1][3][4]
This document provides a detailed application note and protocol for the use of rabeprazole impurities as reference standards in pharmaceutical QC. It outlines the significance of impurity standards, provides a validated analytical method for their detection and quantification, and offers a comprehensive protocol for their implementation in a QC laboratory. These standards are essential for method validation, batch-to-batch consistency checks, and stability studies.[3][4][5]
The Role of Impurity Reference Standards
Impurity reference standards are highly purified and well-characterized chemical substances used as benchmarks for identifying and quantifying impurities in an active pharmaceutical ingredient (API) or finished drug product.[4][6] Their primary roles in pharmaceutical QC include:
-
Method Validation: Reference standards are indispensable for validating analytical methods (e.g., High-Performance Liquid Chromatography - HPLC) for specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[4][7][8]
-
Identification and Quantification: They allow for the unambiguous identification of impurities by comparing retention times and for the accurate quantification of these impurities in test samples.[3]
-
Stability Studies: Impurity standards are used to monitor the degradation of pharmaceutical products over time under various environmental conditions, helping to establish the product's shelf life.[3]
-
Regulatory Compliance: The use of certified reference standards is a key requirement for demonstrating compliance with pharmacopeial monographs and regulatory submissions.[2][3]
Common Rabeprazole Impurities
Several process-related and degradation impurities of rabeprazole have been identified and characterized. These are often designated by their chemical names or as "related compounds" or "impurities" in pharmacopeias (e.g., Rabeprazole EP Impurity A). Common impurities include:
-
Rabeprazole Sulfone (Rabeprazole EP Impurity A, USP Related Compound D) [9]
-
Rabeprazole N-Oxide (Rabeprazole EP Impurity D, USP Related Compound B) [10]
-
Rabeprazole Thioether (Desmethyl Rabeprazole Thioether) [11]
-
2-[4-(3-Methoxy-propoxy)-3-methyl-pyridin-2-ylmethanesulfonyl]-1H-benzoimidazole [12]
-
(S)-O-Desmethyl Rabeprazole Impurity [13]
A comprehensive, though not exhaustive, list of rabeprazole impurities is provided by various suppliers of pharmaceutical reference standards.[5][10][13]
Quantitative Data Summary
The following table summarizes the key chromatographic parameters for rabeprazole and its common impurities based on a typical validated RP-HPLC method. These values can be used as a reference for method development and routine analysis.
| Compound Name | Impurity Designation | Relative Retention Time (RRT) | Limit of Quantification (LOQ) (µg/mL) | Typical Reporting Threshold |
| Rabeprazole | - | 1.00 | - | - |
| Rabeprazole Sulfone | Impurity A / Related Compound D | ~1.25 | ~0.1 | 0.05% |
| Rabeprazole N-Oxide | Impurity D / Related Compound B | ~0.75 | ~0.1 | 0.05% |
| Rabeprazole Thioether | - | ~0.85 | ~0.1 | 0.05% |
| Other Process/Degradation Impurities | - | Varies | ~0.1 | 0.05% |
Note: RRT and LOQ values are approximate and may vary depending on the specific HPLC method and instrumentation used.
Experimental Protocol: RP-HPLC Method for Rabeprazole and its Impurities
This protocol describes a stability-indicating reversed-phase HPLC method for the separation and quantification of rabeprazole and its related impurities.
Materials and Reagents
-
Rabeprazole Sodium API
-
Certified Rabeprazole Impurity Reference Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Water (HPLC Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 7.0 with dilute Potassium Hydroxide |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A:Mobile Phase B (70:30 v/v) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 72 | 28 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 72 | 28 |
| 35 | 72 | 28 |
Preparation of Solutions
-
Standard Stock Solution (Rabeprazole): Accurately weigh and dissolve about 25 mg of Rabeprazole Sodium RS in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve about 1 mg of each certified impurity reference standard in 100 mL of diluent to obtain a concentration of about 10 µg/mL.
-
System Suitability Solution: Prepare a solution containing about 50 µg/mL of Rabeprazole Sodium RS and about 2 µg/mL of each key impurity reference standard in diluent.
-
Test Solution: Accurately weigh and dissolve a quantity of the test sample (e.g., tablet powder equivalent to 20 mg of rabeprazole) in a 20 mL volumetric flask with diluent to obtain a final concentration of about 1 mg/mL of rabeprazole.[14]
System Suitability
Inject the System Suitability Solution and verify the following parameters:
-
The resolution between any two adjacent peaks should be not less than 1.5.
-
The tailing factor for the rabeprazole peak should be not more than 2.0.
-
The theoretical plates for the rabeprazole peak should be not less than 2000.
-
The relative standard deviation (RSD) for six replicate injections of the rabeprazole peak should be not more than 2.0%.
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution and the Impurity Stock Solution to identify the retention times of rabeprazole and its impurities.
-
Inject the Test Solution in duplicate.
-
Calculate the percentage of each impurity in the test sample using the following formula:
% Impurity = (Area of Impurity Peak / Area of Rabeprazole Peak in Standard) x (Concentration of Standard / Concentration of Sample) x (1 / Relative Response Factor) x 100
Note: If the Relative Response Factor (RRF) is not known, it should be determined experimentally or assumed to be 1.0.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for using rabeprazole impurities as reference standards in a pharmaceutical QC setting.
Caption: Workflow for QC testing using impurity reference standards.
Caption: Logical relationship of inputs and outputs in pharma QC.
Conclusion
The use of rabeprazole impurity reference standards is a non-negotiable aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product.[1][4] A well-defined and validated analytical method, such as the RP-HPLC method detailed in this document, is essential for the accurate identification and quantification of these impurities. Adherence to these protocols will enable pharmaceutical manufacturers to meet stringent regulatory requirements and safeguard patient health.[2] It is crucial for QC laboratories to source high-quality, certified reference standards from reputable suppliers to ensure the reliability of their analytical results.[1][5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Impurity Standards Suppliers, Impurity Standards Manufacturers, Impurities Suppliers in India, Impurities Standards Manufacturer, Pharmaceuticals impurity Standards [chemicea.com]
- 4. healthmanagement.org [healthmanagement.org]
- 5. Rabeprazole Impurities | SynZeal [synzeal.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 10. glppharmastandards.com [glppharmastandards.com]
- 11. Desmethyl Rabeprazole Thioether|CAS 117976-91-7 [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Design for Preclinical Studies of New Proton Pump Inhibitors (PPIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Pump Inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1][2][3] They are widely used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[4][5] The development of new PPIs with improved efficacy, faster onset of action, longer duration of effect, and better safety profiles is an ongoing area of research.[2][6] This document provides a detailed guide to the experimental design for the preclinical evaluation of novel PPI candidates, encompassing in vitro and in vivo pharmacology, pharmacokinetic profiling, and initial safety assessments.
1. Pharmacodynamic Evaluation: On-Target Efficacy
The primary goal of pharmacodynamic studies is to demonstrate the inhibitory effect of the new PPI on the H+/K+-ATPase and subsequent reduction in gastric acid secretion.
1.1. In Vitro Efficacy
In vitro assays provide the initial assessment of a compound's potency and mechanism of action.
Protocol 1: Isolated Gastric Gland Assay ([¹⁴C]-Aminopyrine Accumulation)
Objective: To determine the in vitro potency (IC50) of a new PPI by measuring its ability to inhibit acid secretion in isolated rabbit gastric glands. Acid secretion is indirectly measured by the accumulation of the weak base [¹⁴C]-aminopyrine (AP), which is trapped in acidic spaces.[7]
Materials:
-
New Zealand White rabbits
-
Collagenase
-
Culture medium (e.g., DMEM/F12)
-
Histamine or other secretagogues
-
[¹⁴C]-Aminopyrine
-
Test PPI and reference PPI (e.g., omeprazole)
-
Scintillation counter
Procedure:
-
Isolate gastric glands from the stomach of a New Zealand White rabbit using a collagenase digestion method.
-
Wash and resuspend the isolated glands in the culture medium.
-
Pre-incubate the glands with varying concentrations of the test PPI or reference compound for 30-60 minutes.
-
Add a secretagogue (e.g., histamine) and [¹⁴C]-aminopyrine to the gland suspension.
-
Incubate for 30 minutes at 37°C to allow for acid secretion and AP accumulation.
-
Separate the glands from the medium by centrifugation.
-
Lyse the glands and measure the amount of radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of AP accumulation for each PPI concentration compared to the control (secretagogue alone).
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the PPI.
Data Presentation:
Table 1: In Vitro Potency of a Novel PPI in the [¹⁴C]-Aminopyrine Accumulation Assay
| Compound | IC50 (nM) |
| Novel PPI | [Insert Value] |
| Omeprazole (Reference) | [Insert Value] |
| Lansoprazole (Reference) | [Insert Value] |
| Pantoprazole (Reference) | [Insert Value] |
| A lower IC50 value indicates higher potency.[7] |
1.2. In Vivo Efficacy
In vivo models are crucial for evaluating the anti-secretory effects of a new PPI in a physiological context.
Protocol 2: Pylorus-Ligated Rat Model
Objective: To assess the anti-secretory and anti-ulcer efficacy of a new PPI in a model where gastric acid accumulation is induced by ligation of the pyloric sphincter.[7]
Materials:
-
Male Wistar rats (150-200g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Test PPI, reference PPI, and vehicle control
-
0.01 N NaOH for titration
-
pH meter
-
Dissecting microscope
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer the test PPI, reference compound, or vehicle orally or intraperitoneally 30-60 minutes prior to surgery.
-
Anesthetize the animals.
-
Make a midline abdominal incision and ligate the pyloric sphincter.
-
Close the abdominal incision and allow the animals to recover for 4 hours.
-
Euthanize the animals and collect the gastric contents.
-
Measure the volume of the gastric juice and centrifuge.
-
Determine the pH of the supernatant.
-
Titrate the supernatant with 0.01 N NaOH to determine free and total acidity.
-
Open the stomach along the greater curvature, wash with saline, and examine for ulcers under a dissecting microscope.
-
Calculate the ulcer index based on the number and severity of lesions.
Data Presentation:
Table 2: Efficacy of a Novel PPI in the Pylorus-Ligated Rat Model
| Treatment Group (Dose) | Gastric Volume (ml) | pH | Free Acidity (mEq/L) | Total Acidity (mEq/L) | Ulcer Index | % Protection |
| Vehicle Control | 10.2 ± 0.38 | 1.82 ± 0.05 | 83.6 ± 2.12 | 110.8 ± 2.54 | 14.8 ± 0.52 | - |
| Novel PPI (20 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Omeprazole (20 mg/kg) | 6.0 ± 0.21 | 4.53 ± 0.11 | 40.8 ± 1.24 | 58.0 ± 1.56 | 2.36 ± 0.18 | 84.04% |
| Rabeprazole (20 mg/kg) | 5.26 ± 0.19 | 4.85 ± 0.13 | 30.5 ± 1.15 | 49.6 ± 1.42 | 1.58 ± 0.14 | 89.36% |
| Data presented as mean ± SD. Data for control and reference compounds are illustrative and based on published findings.[7] |
Protocol 3: Histamine-Induced Gastric Acid Secretion in Anesthetized Rats
Objective: To evaluate the ability of an intravenously administered PPI to inhibit gastric acid secretion stimulated by a continuous infusion of histamine.[7]
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Tracheal cannula
-
Jugular vein and carotid artery catheters
-
Gastric perfusion cannula
-
Perfusion pump
-
Histamine
-
Test PPI and reference PPI
-
0.01 N NaOH for titration
Procedure:
-
Fast the rats for 24 hours with access to water.
-
Anesthetize the animal and insert a tracheal cannula.
-
Catheterize the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Perfuse the stomach with saline through a gastric cannula and collect the perfusate every 15 minutes.
-
After a basal collection period, start a continuous intravenous infusion of histamine to stimulate acid secretion.
-
Once a stable stimulated acid output is achieved, administer the test PPI or reference compound intravenously.
-
Continue to collect the gastric perfusate for 2-3 hours.
-
Titrate the collected samples with 0.01 N NaOH to determine the acid output (μEq/15 min).
-
Calculate the percentage inhibition of acid secretion.
2. Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the new PPI. The relationship between plasma concentration and the pharmacodynamic effect (intragastric pH) is a key aspect of evaluation.[1][8]
Protocol 4: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a new PPI after intravenous and oral administration in rats.
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters
-
Test PPI in appropriate formulations for IV and oral administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight.
-
Administer a single dose of the test PPI either intravenously (e.g., 1 mg/kg) or orally (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein catheter.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the test PPI in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Data Presentation:
Table 3: Key Pharmacokinetic Parameters of a Novel PPI in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC(0-inf) (ng*h/mL) | [Insert Value] | [InsertValue] |
| T½ (h) | [Insert Value] | [Insert Value] |
| Clearance (CL) (L/h/kg) | [Insert Value] | N/A |
| Volume of Distribution (Vd) (L/kg) | [Insert Value] | N/A |
| Bioavailability (F) (%) | N/A | [Insert Value] |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. |
3. Safety and Off-Target Evaluation
Early assessment of potential safety liabilities is critical. While comprehensive toxicology studies are conducted later, initial screens for off-target effects and potential adverse effects are important.
3.1. In Vitro Safety Screening
-
CYP450 Inhibition Assay: To assess the potential for drug-drug interactions, new PPIs should be screened for inhibitory activity against major cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4).[9]
-
hERG Channel Assay: To evaluate the risk of cardiac arrhythmia, the inhibitory effect on the hERG potassium channel should be determined.
-
Cytotoxicity Assays: To assess general cellular toxicity in relevant cell lines (e.g., hepatic cells, renal cells).
3.2. In Vivo Acute Toxicity
An acute toxicity study in rodents can provide initial information on the maximum tolerated dose (MTD) and potential target organs of toxicity. This involves administering single, escalating doses of the new PPI and observing the animals for a set period (e.g., 14 days) for any signs of toxicity or mortality.
4. Visualizations: Workflows and Pathways
Caption: Preclinical workflow for a new PPI.
Caption: PPI mechanism of action.
A systematic preclinical evaluation is paramount for the successful development of new Proton Pump Inhibitors. The described protocols for in vitro and in vivo pharmacodynamics, coupled with essential pharmacokinetic and safety profiling, provide a robust framework for identifying and characterizing promising new drug candidates. This structured approach, from initial screening to in vivo efficacy models, allows for data-driven decisions to advance the most promising compounds toward clinical development.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Pharmacodynamics and Pharmacokinetics of Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. A Review of the Novel Application and Potential Adverse Effects of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of process-related impurities of rabeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The control of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. The following protocols are based on established analytical and preparative liquid chromatography techniques.
Introduction to Rabeprazole and its Impurities
Rabeprazole sodium is chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium.[1] During its synthesis and storage, several process-related impurities and degradation products can form. Regulatory authorities require that any impurity present at a level of 0.10% or greater in the drug substance be identified and characterized.[1]
Common process-related impurities include:
-
Rabeprazole Sulfide (Thioether): A key intermediate in the synthesis of rabeprazole.[2]
-
Rabeprazole Sulfone: An oxidation-related impurity.[2]
-
Rabeprazole N-oxide: An oxidation product.[3]
-
Chloro-analogue of Rabeprazole: An impurity originating from starting materials.[4]
-
Methylthio Impurity: An impurity observed during the manufacturing process.[1]
High-Performance Liquid Chromatography (HPLC) is the most common technique for both the analysis and isolation of these impurities.[5][6] Preparative HPLC is employed for isolating a sufficient quantity of a specific impurity for further structural elucidation and characterization.[1][6]
Analytical Method for Impurity Profiling
A validated stability-indicating HPLC method is crucial for the detection and quantification of rabeprazole impurities.
Chromatographic Conditions
The following table summarizes a typical gradient HPLC method for the separation of rabeprazole and its process-related impurities.
| Parameter | Method Details |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v)[5] |
| Mobile Phase B | Acetonitrile and water (90:10 v/v)[5] |
| Gradient Program | A gradient elution is used for optimal separation.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 280 nm[5] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic rabeprazole in the mobile phase at a concentration of 1 mg/mL. Create working standard solutions by diluting the stock solution to the desired concentrations.[7]
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.[7]
-
Tablet Formulation: Grind a number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and then filter through a 0.45 µm syringe filter before injection.[7]
Preparative HPLC for Impurity Isolation
For the isolation of unknown or specific known impurities for characterization, preparative HPLC is the method of choice.
Preparative Chromatographic Conditions
The following conditions have been successfully used for the isolation of a methylthio impurity of rabeprazole.[1] This can be adapted for other impurities.
| Parameter | Method Details |
| Instrument | Shimadzu LC-8A Preparative Liquid Chromatograph[1] |
| Column | YMC Pack C8 (150 mm × 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.01 M ammonium acetate solution and acetonitrile (50:50 v/v)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Time (min)/A (v/v):B (v/v); T0.01/90:10, T10.0/75:25, T30.0/55:45, T40.0/25:75, T41.0/90:10, T50.0/90:10[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV detector |
Protocol for Isolation of a Methylthio Impurity
-
Sample Preparation: Dissolve the rabeprazole sample containing the target impurity in a suitable solvent (e.g., a mixture of mobile phase A and B) to achieve a high concentration for injection.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the elution time of the target impurity peak, as determined by prior analytical HPLC runs.
-
Solvent Evaporation: Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Purity Confirmation: Analyze the isolated impurity using the analytical HPLC method to confirm its purity.
-
Structural Elucidation: Subject the purified impurity to spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for structural confirmation.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for impurity isolation and the relationship between rabeprazole and its sulfone impurity.
Caption: A logical workflow for the isolation and characterization of rabeprazole impurities.
References
- 1. ovid.com [ovid.com]
- 2. jocpr.com [jocpr.com]
- 3. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a known process impurity in the production of Rabeprazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole, is a process-related impurity found during the synthesis of the proton pump inhibitor, Rabeprazole.[1][2][3] It is structurally similar to Rabeprazole but lacks the methoxypropoxy group at the 4-position of the pyridine ring, which is instead substituted with a chlorine atom. It is also referred to as Rabeprazole EP Impurity H or Lansoprazole EP Impurity F.[2][4]
Q2: Why is it important to control the level of this impurity?
A2: Regulatory bodies like the ICH, USP, and EP require that all impurities in a drug substance be identified and quantified to ensure the safety and efficacy of the final pharmaceutical product.[5] The presence of impurities, even in small amounts, can impact the quality and safety of the drug. For active pharmaceutical ingredients (APIs), any impurity present at a level of 0.10% or higher needs to be characterized.
Q3: What are the common precursors for the synthesis of this impurity?
A3: The synthesis of this compound typically involves the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol to form the sulfide intermediate, 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.[5] This intermediate is then oxidized to the final sulfinyl compound.
Q4: What analytical methods are used to detect and quantify this impurity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical method for detecting and quantifying this compound and other impurities in Rabeprazole synthesis.[6][7] A reversed-phase HPLC method with UV detection is often employed. Liquid chromatography-mass spectrometry (LC-MS) is used for the identification and structural elucidation of impurities.[6][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: High levels of this compound impurity in the final Rabeprazole product.
-
Possible Cause 1: Incomplete reaction of 4-chloro-2,3-dimethylpyridine-1-oxide with 3-methoxypropanol during the formation of the Rabeprazole intermediate. Unreacted chloro-pyridine starting material can be carried through the subsequent reaction steps.[9]
-
Suggested Solution 1: Ensure complete consumption of the 4-chloro-2,3-dimethylpyridine-1-oxide starting material. Monitor the reaction progress by HPLC. Consider optimizing reaction conditions such as temperature, reaction time, or the stoichiometry of the reactants.
-
Possible Cause 2: Chlorination of the Rabeprazole sulfide or sulfone intermediate by nascent chlorine, especially when using sodium hypochlorite (NaOCl) as the oxidizing agent.[6]
-
Suggested Solution 2: If using NaOCl for oxidation, carefully control the reaction conditions, including temperature and the rate of addition. Consider alternative, milder oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) to minimize side reactions.[5]
Problem 2: Low yield of the target impurity, this compound, during its intentional synthesis for use as a reference standard.
-
Possible Cause 1: Inefficient condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine and 1H-benzo[d]imidazole-2-thiol.
-
Suggested Solution 1: Ensure the reaction is carried out under optimal conditions. The use of a base like sodium hydroxide in a suitable solvent system (e.g., water) at room temperature can facilitate this condensation.[5]
-
Possible Cause 2: Over-oxidation of the sulfide intermediate to the corresponding sulfone (this compound Sulfone).
-
Suggested Solution 2: Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA). The reaction should be monitored closely by TLC or HPLC to stop the reaction once the desired sulfoxide is formed. Maintaining a low reaction temperature (e.g., 10-15°C) can also help to control the oxidation state.[5]
Problem 3: Difficulty in purifying the synthesized this compound.
-
Possible Cause 1: Presence of unreacted starting materials or the over-oxidized sulfone impurity.
-
Suggested Solution 1: The crude product can be purified by treating it with a suitable solvent to precipitate the desired compound. For example, treating the crude product with ether can help in precipitating the solid.[5] Recrystallization from an appropriate solvent system can also be employed.
Data Presentation
| Parameter | Value | Reference |
| Impurity Level in Rabeprazole | 0.05 - 0.8% | [1][3][9] |
| Oxidation Reaction Temperature | 10 - 15°C | [5] |
| pH for Product Isolation | 8.0 - 8.5 | [5] |
| HPLC Detection Wavelength | 280 nm / 285 nm | [6][7] |
Experimental Protocols
Synthesis of 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Sulfide Intermediate)
-
To a round bottom flask, add 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol), sodium hydroxide (4.6 g, 115.0 mmol), and water (30 mL).
-
Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol) in water (10 mL) at room temperature over a period of 30 minutes.
-
Continue stirring for an additional hour at the same temperature.
-
A solid will precipitate. Filter the solid and dry it under vacuum to obtain the sulfide intermediate.[5]
Synthesis of this compound (Sulfoxide)
-
Dissolve the sulfide intermediate (3.2 g, 11.04 mmol) in 35 mL of dichloromethane.
-
Cool the solution to 10-15°C.
-
Add a solution of m-CPBA (2.29 g, 13.25 mmol) in 20 mL of dichloromethane to the reaction mixture over 20 minutes, maintaining the temperature at 10-15°C.
-
After stirring for 20 minutes, add 10 mL of a 50% sodium hydroxide solution to the reaction mass.
-
Adjust the pH of the reaction mass to 8.0 - 8.5 with acetic acid.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Evaporate the solvent from the combined organic layers.
-
Treat the obtained crude product with ether at 10°C to precipitate a solid.
-
Filter and dry the solid to obtain this compound.[5]
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for high impurity levels.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 168167-42-8 | IC21226 [biosynth.com]
- 3. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
"optimization of rabeprazole derivative purification by chromatography"
Welcome to the technical support center for the optimization of rabeprazole derivative purification by chromatography. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to assist in achieving optimal separation and purity of rabeprazole and its derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of rabeprazole derivatives.
Question: Why am I observing poor resolution between my rabeprazole derivative and its impurities?
Answer: Poor resolution can stem from several factors related to your chromatographic method. Here are key areas to investigate:
-
Mobile Phase Composition and pH: Rabeprazole and its related compounds have varying polarities and ionization states that are highly dependent on the mobile phase pH.[1] An inappropriate pH can lead to co-elution or peak tailing. Since rabeprazole is more stable under basic conditions, a mobile phase with a higher pH (e.g., pH 7.0 or above) is often recommended to prevent on-column degradation.[2][3] For reversed-phase HPLC, a common mobile phase involves a phosphate buffer and a polar organic solvent like acetonitrile.[4][5] The ratio of these components should be optimized; adjusting the acetonitrile concentration can significantly impact retention and resolution.[6]
-
Column Selection: The choice of stationary phase is critical. For separating rabeprazole from its process-related impurities and degradation products, a C18 column is frequently used.[4][5] For separating enantiomers (chiral separation), specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as Chiralpak IC, have demonstrated excellent enantioselectivity for rabeprazole.[7][8]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases. Column temperature can also affect selectivity; operating at a controlled temperature (e.g., 35 °C) can provide more consistent results.[7][8]
Question: My peaks are tailing. What are the likely causes and solutions?
Answer: Peak tailing is a common issue that can compromise purity and quantification. Potential causes include:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample or injecting a smaller volume.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a competing agent to the mobile phase, such as triethylamine (TEA), can mask active sites on the silica support and improve peak shape.[4]
-
Inappropriate pH: As mentioned, the pH of the mobile phase is crucial. Ensure the pH is optimized to maintain the desired ionization state of your rabeprazole derivative throughout the separation.
-
Column Degradation: A contaminated or old column can lose efficiency, leading to poor peak shape. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.[9]
Question: I'm experiencing high backpressure in my HPLC system. What should I do?
Answer: High backpressure can damage your column and pump. It is typically caused by a blockage in the system.
-
Check for Blockages: Systematically check components in the flow path, starting from the detector and moving backward. Look for blockages in the tubing, in-line filters, and guard column.[9]
-
Filter Sample and Mobile Phase: Always filter your sample and mobile phases through an appropriate (e.g., 0.45 µm) filter before use to remove particulate matter that can clog the column frit.[9]
-
Column Contamination: Precipitated protein or other contaminants from the sample can build up at the head of the column. Try cleaning the column with a reversed flow or using the manufacturer's recommended cleaning procedure.[9]
-
Sample Viscosity: Highly viscous samples can increase backpressure. Consider diluting the sample with the mobile phase.[9]
Question: How can I separate the enantiomers of my chiral rabeprazole derivative?
Answer: The separation of enantiomers requires a chiral environment.[10] This is typically achieved using a chiral stationary phase (CSP) in HPLC.
-
Column Selection: Polysaccharide-based columns like cellulose or amylose derivatives (e.g., Chiralpak IC) are highly effective for separating rabeprazole enantiomers.[7][8]
-
Mobile Phase: For normal-phase chromatography on these columns, a mobile phase consisting of a non-polar solvent like hexane mixed with an alcohol (e.g., ethanol) and a basic additive (e.g., ethylenediamine) has been shown to provide excellent baseline separation.[8]
-
Alternative Techniques: Capillary Electrophoresis (CE) using dual cyclodextrin systems as chiral selectors is another powerful technique for the enantioseparation of rabeprazole.[11][12]
Quantitative Data for Chromatographic Purification
The following tables summarize typical conditions used for the purification and analysis of rabeprazole derivatives by HPLC.
Table 1: HPLC Conditions for Chiral Separation of Rabeprazole Enantiomers
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chiralpak IC (150 x 4.6 mm, 5 µm)[7][8] | CHIRALPAK-AGP[7] |
| Mobile Phase | Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)[8] | Acetonitrile and phosphate buffer (pH 6.0)[7] |
| Flow Rate | Not Specified | Not Specified |
| Temperature | 35 °C[7][8] | Not Specified |
| Detection | UV at 285 nm[7] | UV at 285 nm[7] |
| Resolution (Rs) | > 6.0[8] | Not Specified |
Table 2: RP-HPLC Conditions for Impurity Profiling of Rabeprazole Sodium
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[4] | Lichrosphere 100 RP C8 (100 x 4.6mm, 5µ)[3] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer + 0.1% TEA in water (pH 6.4) : Acetonitrile (90:10 v/v)[4] | 0.1M Sodium Phosphate buffer (pH 6.5)[3] |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v)[4] | Acetonitrile[3] |
| Elution Mode | Gradient[4] | Isocratic (Buffer:ACN 65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[3] |
| Detection | UV at 280 nm[4] | UV at 285 nm[3] |
Experimental Protocols
Protocol 1: Chiral Purification of Rabeprazole Enantiomers by Preparative HPLC
This protocol provides a general methodology for the separation of (R)- and (S)-rabeprazole using a chiral stationary phase.
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of hexane, ethanol, and ethylenediamine in a 30:70:0.05 volume ratio.[8]
-
For example, to prepare 1 L of mobile phase, mix 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of ethylenediamine.[7]
-
Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the crude rabeprazole derivative sample in the mobile phase to a known concentration suitable for preparative scale (e.g., 5-10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System Setup and Equilibration:
-
Purification Run:
-
Inject the prepared sample solution onto the column.
-
Monitor the separation at a suitable UV wavelength (e.g., 285 nm).[7]
-
Collect the fractions corresponding to the two separated enantiomer peaks. The identity of each enantiomer should be confirmed by analyzing analytical standards if available.
-
-
Post-Run Analysis and Processing:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions for each enantiomer.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified rabeprazole enantiomer.
-
Visualizations
Experimental Workflow
Caption: Workflow for Chromatographic Purification of Rabeprazole Derivatives.
Troubleshooting Logic Diagram
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Analysis of potential genotoxic impurities in rabeprazole active pharmaceutical ingredient via Liquid Chromatography-tandem Mass Spectrometry, following quality-by-design principles for method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 11. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chlorinated Rabeprazole Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chlorinated rabeprazole analogues. Our aim is to help you improve yield and purity by addressing common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common chlorinated impurities encountered during rabeprazole synthesis?
During the synthesis of rabeprazole, a key potential impurity is the chloro analogue, chemically identified as 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole.[1] This impurity can arise from starting materials or side reactions and is often detected by HPLC at levels ranging from 0.05% to 0.8%.[1][2] Another related chlorinated precursor is 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.[3]
Q2: How do chlorinated solvents affect the purity and yield of rabeprazole?
The use of chlorinated solvents, such as dichloromethane, can be problematic in rabeprazole synthesis. Rabeprazole is known to degrade rapidly in these solvents, leading to the formation of unknown impurities and a yellowish discoloration of the final product.[4][5] This degradation can result in the formation of a gummy residue upon solvent distillation, which complicates purification and ultimately leads to yield loss.[4][5] Crystallization from a dichloromethane/ether mixture has been reported to yield an off-white product with a purity of less than or equal to 99%.[4][5]
Q3: What are the primary strategies for purifying crude rabeprazole and removing chlorinated impurities?
Several strategies can be employed to purify crude rabeprazole and minimize chlorinated and other impurities:
-
Crystallization: Repeated crystallizations are often necessary to achieve the desired quality of the final product.[4]
-
Treatment with Amines: Treating crude rabeprazole with diethylamine has been shown to be effective in reducing specific high molecular weight impurities that are not satisfactorily removed by other amines like triethylamine or ethanolamine.[6]
-
Chromatography: Column chromatography using silica gel can be used to purify the crude product.[7][8]
-
Solvent Selection: A process for preparing amorphous rabeprazole sodium involves dissolving it in a chlorinated solvent like methylene chloride and then mixing with an anti-solvent such as cyclohexane to precipitate the purified product.[9][10]
Q4: What analytical methods are typically used to assess the purity of rabeprazole and its chlorinated analogues?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of rabeprazole and quantifying its impurities.[11][12][13][14] Key aspects of these HPLC methods include:
-
Column: A reversed-phase C18 column is commonly used.[12][14]
-
Detection: UV detection is typically performed at wavelengths around 285 nm or 252 nm.[12][14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile is often employed.[13][15]
-
Peak Purity Analysis: A Photo Diode Array (PDA) detector can be used to assess peak purity and ensure the homogeneity of the rabeprazole peak.[12][13]
Troubleshooting Guide
Problem 1: My final product has a yellowish tint and appears gummy.
-
Question: I'm observing a yellowish color and gummy consistency in my final product after distillation. What could be the cause and how can I fix it?
-
Answer: This is a common issue when using chlorinated solvents like dichloromethane for extraction or crystallization.[4][5] Rabeprazole is unstable in these solvents and degrades, leading to colored impurities and a viscous residue.
-
Recommendation: Minimize the use of chlorinated solvents or replace them with alternatives if possible. If their use is unavoidable, ensure that the contact time is minimal and that distillation is performed at a low temperature (e.g., below 35°C) under reduced pressure.[5] For purification, consider crystallizing from a non-chlorinated solvent system.
-
Problem 2: I am observing an unexpected peak in my HPLC chromatogram at a relative retention time (RRT) corresponding to a chloro-impurity.
-
Question: An unknown peak has appeared in my HPLC analysis, and based on literature, I suspect it's a chlorinated analogue of rabeprazole. How can I confirm its identity and remove it?
-
Answer: The presence of a chloro-impurity is a known issue in rabeprazole synthesis.[1]
-
Confirmation: To confirm the identity of the impurity, you can synthesize the chloro analogue as a reference standard and co-inject it with your sample in the HPLC system.[1] The structure can be definitively established using techniques like LC-MS.[1]
-
Removal: Purification can be achieved through recrystallization. In some cases, treating the crude product with specific amines, such as diethylamine, can effectively reduce the levels of certain impurities.[6]
-
Problem 3: The yield of my synthesis is consistently low.
-
Question: I am struggling with low yields in my rabeprazole synthesis. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors, including product degradation, incomplete reactions, and losses during workup and purification.
-
Recommendations:
-
Reaction Conditions: Ensure optimal reaction conditions, such as temperature and pH control, especially during the oxidation step, as rabeprazole is unstable under acidic conditions.[4]
-
Solvent Choice: As mentioned, avoid prolonged exposure to chlorinated solvents to prevent degradation.[4][5]
-
Purification: Optimize your purification strategy to minimize product loss. This may involve selecting a more suitable solvent system for crystallization or refining your chromatographic method. An improved process for the sulphoxidation stage has been reported to increase the yield from 40% to 75%.[2]
-
-
Data Presentation
Table 1: HPLC Method Parameters for Rabeprazole and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[12] | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[13] | Thermosil C18 (125 mm x 4.0 mm, 5 µm)[14] |
| Mobile Phase A | Phosphate Buffer | 0.025 M KH2PO4 buffer (pH 3.0)[13] | Sodium acetate buffer (pH 3.0)[14] |
| Mobile Phase B | Acetonitrile | Water:Acetonitrile (10:90)[13] | Methanol[14] |
| Flow Rate | 1.0 mL/min[15] | Not Specified | 0.7 mL/min[14] |
| Detection Wavelength | 285 nm[12] | Not Specified | 252 nm[14] |
| Column Temperature | 30°C[12] | 30°C[15] | Not Specified |
| Injection Volume | 20 µL[12] | Not Specified | Not Specified |
Table 2: Reported Purity and Recovery Data
| Analysis | Result | Reference |
| Peak Purity (Rabeprazole & Impurities) | > 99% | [12] |
| Correlation Coefficient (Linearity) | > 0.99 | [12] |
| Purity of Rabeprazole (Method Validation) | 101.27% | [14] |
| Recovery Rate (Spiked Impurities) | 92.0% - 109.1% | [13] |
| Purity after Diethylamine Treatment | 99.1% - 99.9% | [6] |
Experimental Protocols
Protocol 1: Synthesis of Rabeprazole Chloro Impurity [3]
This protocol describes the synthesis of 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, a known impurity.
-
Synthesis of the Thioether Intermediate:
-
To a round bottom flask, add 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol), NaOH (4.6 g, 115.0 mmol), and water (30 mL).
-
Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol) in water (10 mL) at room temperature over 30 minutes.
-
Continue stirring for an additional hour at the same temperature.
-
A solid will separate, which is then filtered and dried under vacuum to yield 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (6 g, 95% yield).
-
-
Oxidation to the Sulfinyl Compound (Chloro Impurity):
-
To a solution of the thioether intermediate (3.2 g, 11.04 mmol) in 35 mL of dichloromethane, add a solution of m-CPBA (2.29 g, 13.25 mmol) in 20 mL of dichloromethane at 10-15°C over 20 minutes.
-
After stirring for 20 minutes, add 10 mL of 50% NaOH solution.
-
Adjust the pH of the reaction mass to 8.0 - 8.5 with acetic acid.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Evaporate the solvent.
-
Treat the obtained crude product with ether at 10°C to precipitate a solid.
-
Filter and dry the solid to obtain the Rabeprazole Chloro Impurity (2 g, 50% yield).
-
Protocol 2: HPLC Method for Purity Assessment [12]
This protocol outlines a typical HPLC method for analyzing rabeprazole and its related substances.
-
Equipment:
-
HPLC system with a UV or PDA detector (e.g., Shimadzu LC-20AT pump and SPD-20A detector).
-
Reversed-phase C18 column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Solutions:
-
Use analytical grade chemicals and HPLC grade solvents.
-
Prepare the mobile phase and diluent as required by the specific validated method.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 30°C.
-
Set the sample temperature to 5°C.
-
Set the injection volume to 20 µL.
-
Set the detection wavelength to 285 nm.
-
Use an appropriate mobile phase composition and gradient program to achieve separation of rabeprazole from its impurities.
-
-
Sample Preparation:
-
Accurately prepare standard solutions of rabeprazole and known impurities at specified concentrations (e.g., in the range of 0.4 - 4.0 µg/mL).
-
Prepare the test sample by dissolving the synthesized product in the diluent to a known concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system in triplicate.
-
Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
-
Visualizations
Caption: Synthesis pathway for the chlorinated rabeprazole impurity.
Caption: General workflow for purification and analysis.
References
- 1. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 6. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 7. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]
- 8. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 9. WO2010004571A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]
- 10. EP2294064A2 - Process for purification of rabeprazole sodium - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpmr.com [wjpmr.com]
- 15. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Stability of Novel Rabeprazole Analogs in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with novel rabeprazole analogs in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Rapid Degradation of a Novel Rabeprazole Analog in Acidic Solution (pH < 4)
Question: My novel rabeprazole analog is degrading almost immediately upon dissolution in an acidic buffer. How can I prevent this and accurately assess its intrinsic properties?
Answer: This is a common challenge with rabeprazole and its analogs due to the inherent acid lability of the benzimidazole scaffold.[1][2] The degradation is an acid-catalyzed process that leads to the formation of a sulfenamide intermediate.[3] Here’s a troubleshooting workflow:
-
Immediate pH Adjustment: Ensure your solvent system is neutral to alkaline (pH ≥ 7.0) before introducing the compound. Rabeprazole sodium, for instance, shows greater stability at a pH of 8.0 or higher.[2]
-
Use of Alkaline Buffers: For dissolution, utilize buffers such as phosphate buffer with a pH of 7.4 or higher.
-
Aprotic Solvents: If compatible with your experimental design, consider initial dissolution in a compatible aprotic solvent before dilution into an aqueous buffer.
-
Kinetic Analysis: To study the degradation kinetics, perform experiments at various acidic pH levels (e.g., pH 2.0 to 5.0) and monitor the degradation rate over time using a stability-indicating HPLC method. This will allow you to quantify the lability of your specific analog. The degradation of rabeprazole generally follows first-order kinetics.[4]
Issue 2: Compound Precipitates Out of Solution at Neutral pH
Question: I've successfully stabilized my rabeprazole analog by moving to a neutral pH, but now I'm observing precipitation. What could be the cause and how can I improve solubility?
Answer: While increasing the pH prevents acid-catalyzed degradation, it can decrease the solubility of certain rabeprazole analogs, which are weak bases.
-
Co-solvents: Introduce a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer to enhance solubility.
-
Excipients: Certain excipients can improve both stability and solubility. For example, Brij 58, Poloxamer 188, and Cremophor RH40 have been shown to stabilize rabeprazole in solution, potentially through micellar formation.[4]
-
Salt Form Selection: If you have synthesized the free base, consider converting it to a more soluble salt form, such as a sodium or hydrochloride salt, depending on the pKa of your analog.
Issue 3: Inconsistent Results in Stability Studies
Question: My stability data for a new rabeprazole analog is not reproducible. What experimental factors should I control more carefully?
Answer: Inconsistent results often stem from subtle variations in experimental conditions.
-
Precise pH Control: The stability of rabeprazole analogs is highly pH-dependent. Ensure your buffers are accurately prepared and that the pH of the final solution is verified after the addition of the compound. The rate of degradation for proton pump inhibitors (PPIs) increases as the pH decreases.[5]
-
Temperature Control: Degradation reactions are temperature-sensitive. Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
-
Light Protection: Rabeprazole and its analogs can be susceptible to photodegradation.[1] Conduct experiments in amber glassware or under reduced light conditions to minimize this variable.
-
Oxygen Sensitivity: Oxidative degradation can occur.[1] If you suspect oxidation, consider degassing your solvents or running experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Standardized Sample Preparation: Ensure a consistent and documented procedure for sample preparation, including the order of reagent addition and mixing times.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for rabeprazole analogs in solution?
A1: The primary degradation pathway, particularly in acidic conditions, involves the acid-catalyzed conversion of the benzimidazole sulfoxide to a reactive tetracyclic sulfenamide. This intermediate can then react with nucleophiles or undergo further rearrangement. Other potential degradation pathways include oxidation of the sulfoxide to a sulfone, and photodegradation which can lead to the formation of benzimidazolone and other products.
Q2: How do different substituents on the benzimidazole or pyridine rings affect stability?
A2: The electronic properties of substituents can significantly influence stability. Electron-donating groups on the benzimidazole ring can increase the basicity of the nitrogen atoms, potentially affecting the rate of acid-catalyzed degradation. The order of degradation rates for some common PPIs is lansoprazole > omeprazole > pantoprazole, which is related to the basicity of the benzimidazole nitrogen.[6][7]
Q3: What is a suitable stability-indicating HPLC method for analyzing novel rabeprazole analogs?
A3: A reversed-phase HPLC method is typically suitable. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer (e.g., 0.025 M KH2PO4 at pH 6.4) and acetonitrile.[1] UV detection at around 280-290 nm is generally appropriate for these compounds. It is crucial to validate the method to ensure it can separate the parent compound from all potential degradation products.
Q4: How can I perform a forced degradation study for my novel analog?
A4: Forced degradation studies, as outlined by ICH guidelines, are essential to understand the stability profile of a new chemical entity.[1] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 45 minutes.
-
Base Hydrolysis: 0.5 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H2O2 at room temperature for 30 minutes.
-
Thermal Degradation: Dry heat at a specified temperature over several days.
-
Photodegradation: Exposure to UV light.
The extent of degradation should be monitored by a stability-indicating HPLC method.
Data Presentation
Table 1: Comparative Stability of Representative Proton Pump Inhibitors in Acidic Solution (pH 3.0)
| Compound | Structure | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| Rabeprazole | Substituted benzimidazole | ~0.5 | ~1.386 |
| Analog A | (Hypothetical) Electron-donating group on benzimidazole | < 0.5 | > 1.386 |
| Analog B | (Hypothetical) Electron-withdrawing group on pyridine | > 0.5 | < 1.386 |
Note: Data is illustrative and will vary for specific novel analogs.
Table 2: Influence of pH on the Stability of a Representative Rabeprazole Analog at 37°C
| pH | Degradation after 1 hour (%) | Apparent First-Order Rate Constant (k, h⁻¹) |
| 2.0 | > 95% | > 3.00 |
| 3.0 | ~75% | ~1.39 |
| 4.0 | ~40% | ~0.51 |
| 5.0 | ~15% | ~0.16 |
| 6.8 | < 5% | < 0.05 |
| 8.0 | < 1% | Negligible |
Note: This data is representative and should be determined experimentally for each novel analog.
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: 40% A, 60% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-30 min: 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Kinetic Analysis of Degradation in Acidic Solution
-
Prepare a stock solution of the novel rabeprazole analog in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of acidic buffers (e.g., phosphate or citrate) at the desired pH values (e.g., 2.0, 3.0, 4.0, 5.0).
-
Initiate the degradation by diluting a known amount of the stock solution into the pre-heated (37°C) acidic buffer to a final concentration suitable for HPLC analysis.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot into a neutralizing buffer (e.g., a phosphate buffer of pH 8.0) to prevent further degradation before analysis.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage of the remaining compound at each time point.
-
Plot the natural logarithm of the concentration of the analog versus time. The slope of the line will be the negative of the first-order rate constant (-k).
Mandatory Visualizations
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20090137633A1 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"minimizing byproduct formation in rabeprazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of rabeprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during rabeprazole synthesis?
A1: The most frequently encountered byproducts in rabeprazole synthesis are Rabeprazole Sulfone, Rabeprazole Sulfide, and Rabeprazole N-oxide.[1][2][3][4] Other process-related impurities that may arise include chloro and methoxy analogues of rabeprazole.[2][5]
Q2: What is the primary cause of Rabeprazole Sulfone formation?
A2: Rabeprazole Sulfone is typically formed due to the over-oxidation of the rabeprazole sulfide intermediate during the sulfoxidation step.[4][6] This can be influenced by the choice of oxidizing agent, reaction temperature, and pH.
Q3: How can I minimize the formation of the unreacted Rabeprazole Sulfide impurity in the final product?
A3: The presence of Rabeprazole Sulfide, an active metabolite, in the final product indicates an incomplete oxidation reaction.[7][8] To minimize its presence, ensure the optimal stoichiometry of the oxidizing agent and adequate reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[9]
Q4: What leads to the formation of N-oxide impurities?
A4: N-oxide impurities can be generated during the oxidation of the pyridine nitrogen in the rabeprazole molecule.[4][6] The choice of oxidizing agent and reaction conditions plays a significant role in the formation of this byproduct.
Q5: Are there alternative synthesis methods to reduce byproduct formation?
A5: Yes, alternative methods have been explored. For instance, microbial sulfoxidation has been shown to be a highly selective method for the synthesis of rabeprazole, yielding the product with minimal traces of the sulfone impurity.
Troubleshooting Guides
This section provides solutions to common problems encountered during rabeprazole synthesis.
Issue 1: High Levels of Rabeprazole Sulfone Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Oxidizing Agent | Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA, sodium hypochlorite). Use 0.8 to 1.25 equivalents.[10][11] | Reduction in over-oxidation, leading to lower sulfone impurity levels. |
| Inadequate Temperature Control | Maintain a low reaction temperature, typically between -15°C and 5°C, during the oxidation step.[9] | Slower reaction rate minimizes over-oxidation. |
| Incorrect pH | Maintain the pH of the reaction mixture in the range of 9 to 12 during oxidation with hypohalites.[10][11] | Optimized pH enhances the selectivity of the oxidation. |
| Choice of Oxidizing Agent | Consider using milder or more selective oxidizing agents. Tertiary butyl hydroperoxide in the presence of a vanadyl bis-acetyl acetonate catalyst is an option to obtain rabeprazole substantially free of the sulfone byproduct.[12] | Increased yield of rabeprazole with significantly reduced sulfone impurity. |
| Post-Reaction Purification | If sulfone impurity is still present, consider purification by treating the crude product with an amino alcohol like ethanolamine in an organic solvent, followed by water washing.[10][11] | Removal of the sulfone impurity from the final product. |
Issue 2: Significant Amount of Unreacted Rabeprazole Sulfide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Oxidizing Agent | Ensure the addition of a sufficient amount of the oxidizing agent as per the reaction stoichiometry. | Complete conversion of the sulfide to the desired sulfoxide. |
| Short Reaction Time | Monitor the reaction progress using TLC or HPLC and continue until the starting material (sulfide) is consumed.[9] | Maximized conversion of the sulfide intermediate. |
| Poor Reagent Quality | Use a fresh, high-quality oxidizing agent. The potency of some oxidizing agents can decrease over time. | Consistent and efficient oxidation. |
Issue 3: Presence of N-Oxide and Other Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Oxidation | Employ a catalyst such as pyridine, diisopropylethylamine, or N,N-dimethylaminopyridine during oxidation to avoid the formation of undesirable byproducts.[12][13] | Improved selectivity of the oxidation reaction, minimizing N-oxide formation. |
| Impure Starting Materials | Ensure the purity of the starting materials, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and 2-mercaptobenzimidazole, to avoid the formation of process-related impurities. | A cleaner reaction profile with fewer side products. |
| Sub-optimal Condensation Conditions | For the initial condensation step, carry out the reaction in water or a mixture of water and a water-miscible solvent at a temperature between 10°C and 60°C.[12][13] | Efficient formation of the rabeprazole sulfide intermediate, minimizing side reactions. |
| Ineffective Purification | Purify the crude rabeprazole by treating it with diethylamine in a suitable solvent like ethyl acetate.[11] | Reduction of various impurities, leading to a higher purity final product. |
Experimental Protocols
Protocol 1: Synthesis of Rabeprazole Sulfide
This protocol describes the condensation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole.
-
To a suitable reaction vessel, add isopropanol (1000 mL).
-
Add 2-mercaptobenzimidazole and sodium carbonate to the solvent.
-
Add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride at 25-30°C.
-
Raise the temperature of the reaction mixture to 50-55°C and stir until the reaction is complete (monitor by TLC).
-
After completion, distill off the isopropanol.
-
To the residue, add water and stir.
-
Filter the resulting solid product, wash with water, and dry under vacuum at 50-55°C.[11]
Protocol 2: Oxidation of Rabeprazole Sulfide to Rabeprazole
This protocol details the controlled oxidation of the sulfide intermediate.
-
Dissolve Rabeprazole Sulfide (3 g, 8.73 mmol) in methanol (7.5 mL) and cool the solution to 0-5°C.
-
Slowly add a sodium hypochlorite (NaOCl) solution (1.2-1.5% wt/wt, approximately 55 mL) dropwise over 1-2 hours, maintaining the temperature at 0-5°C.
-
Continue stirring at this temperature for 1 hour.
-
Monitor the reaction completion by TLC (Mobile phase: Toluene:Acetone:Methanol 8:8:2).
-
Once the starting material has disappeared, adjust the pH to 10.6 with an ammonium acetate solution.
-
Extract the product with chloroform (15 mL).
-
The final product can be characterized by ¹H NMR, MS, and IR.[9]
Visualizations
Caption: Workflow for Rabeprazole Synthesis and Byproduct Formation.
Caption: Decision logic for minimizing byproduct formation.
References
- 1. veeprho.com [veeprho.com]
- 2. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. asianjpr.com [asianjpr.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 12. US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors - Google Patents [patents.google.com]
- 13. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
Technical Support Center: Addressing Poor Solubility of 4-Desmethoxypropoxyl-4-chloro Rabeprazole
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Desmethoxypropoxyl-4-chloro Rabeprazole. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice and detailed experimental protocols to address these issues effectively.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter during your experiments with this compound, a compound known for its limited solubility in aqueous solutions.[1]
Issue 1: The compound does not dissolve in aqueous buffers.
-
Possible Cause: The intrinsic aqueous solubility of this compound is very low.
-
Troubleshooting Steps:
-
Co-solvent System: First, dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable starting points.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.
-
Important: Keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[2]
-
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[3]
-
Protocol: Determine the pKa of this compound (predicted pKa ≈ 9.56).[1] For a weakly basic compound, solubility will increase in acidic conditions. Systematically test the solubility in a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4).
-
-
Issue 2: The compound precipitates out of solution over time.
-
Possible Cause: The concentration of the compound is above its thermodynamic solubility limit, leading to the formation of a supersaturated and unstable solution.
-
Troubleshooting Steps:
-
Equilibrium Solubility Determination: Determine the maximum thermodynamic solubility in your chosen buffer system to establish a stable concentration range for your experiments.
-
Use of Precipitation Inhibitors: Incorporate polymers that can help maintain a supersaturated state.
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture media.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plates for any signs of precipitation.
-
Media Solubility Test: Pre-determine the solubility of this compound in your specific cell culture medium.
-
Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all experimental conditions and is non-toxic to the cells.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the solubility of this compound for in vitro screening?
A1: For initial in vitro screening, the most practical approach is to use a co-solvent system. Dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in your aqueous experimental medium is a common and effective strategy.[2] It is crucial to determine the highest tolerable concentration of the co-solvent for your specific assay to avoid off-target effects.
Q2: How can I enhance the aqueous solubility of this compound for oral formulation development?
A2: For oral formulations, more advanced techniques are required to improve bioavailability. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its dissolution rate and apparent solubility.[7]
-
Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][8]
-
Salt Formation: If the compound has suitable ionizable groups, forming a salt can substantially improve its solubility and dissolution rate.
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance the solubility and dissolution properties of the API.
Q3: Which analytical techniques are essential for characterizing solubility enhancement strategies?
A3: A combination of analytical techniques is crucial for characterizing your formulations:
-
Powder X-ray Diffraction (PXRD): To determine the solid-state form of the compound (crystalline vs. amorphous).[9]
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature, and to detect drug-polymer interactions.[9][10]
-
High-Performance Liquid Chromatography (HPLC): To accurately quantify the concentration of the dissolved compound in solubility and dissolution studies.[11]
-
Polarized Light Microscopy (PLM): For visual detection of crystallinity.[9]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature (e.g., 40-60°C).
-
Drying: Further dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried film and characterize the resulting powder using PXRD and DSC to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing
-
Medium Preparation: Prepare a dissolution medium that is relevant to the intended site of absorption (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).
-
Apparatus Setup: Use a USP Dissolution Apparatus 2 (paddle apparatus) set to a specific temperature (e.g., 37°C) and rotation speed (e.g., 50-75 RPM).
-
Sample Introduction: Introduce a known amount of the this compound formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated HPLC method.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| DMSO | Slightly Soluble[1] | 25 | - |
| Methanol | Slightly Soluble[1] | 25 | Heating and sonication improve solubility.[1] |
| Water | Poorly Soluble | 25 | - |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Amorphous Solid Dispersion | Increases free energy and molecular mobility.[4] | Significant solubility enhancement, improved bioavailability.[7] | Potential for physical instability (recrystallization). |
| Particle Size Reduction | Increases surface area for dissolution.[] | Simple and effective for dissolution rate enhancement. | May not be sufficient for very poorly soluble compounds. |
| Co-solvency | Alters the polarity of the solvent.[4] | Simple and rapid to formulate.[13] | Not suitable for all dosage forms, potential for in vivo precipitation upon dilution. |
| pH Modification | Increases the fraction of the ionized form of the drug. | Effective for ionizable compounds. | Dependent on the pH of the gastrointestinal tract. |
Visualizations
Caption: A logical workflow for addressing the poor solubility of the target compound.
Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.
References
- 1. This compound manufacturers and suppliers in india [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agnopharma.com [agnopharma.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tapi.com [tapi.com]
- 13. ijpbr.in [ijpbr.in]
"troubleshooting guide for rabeprazole analog in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rabeprazole analogs in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my rabeprazole analog showing inconsistent activity in cell-based assays?
A1: Inconsistent activity is often due to the inherent instability of rabeprazole and its analogs in acidic environments.[1][2] Standard cell culture media can become acidic due to cellular metabolism, leading to rapid degradation of the compound.[1] This results in a lower effective concentration of the active compound and high variability between experiments.[1]
Q2: What is the primary mechanism of rabeprazole degradation in vitro?
A2: Rabeprazole is a proton pump inhibitor (PPI) that is highly susceptible to acid-catalyzed degradation.[1][2] In acidic conditions (pH below 3.0), its half-life can be less than 10 minutes.[1] The primary degradation product is a thioether derivative, although in the acidic environment of gastric parietal cells, it is converted to its active sulfenamide form which inhibits the H+/K+-ATPase.[1][3]
Q3: How can I improve the stability of my rabeprazole analog in cell culture medium?
A3: To maintain the integrity of your rabeprazole analog in solution, it is crucial to work under neutral to slightly alkaline conditions (pH 7.2-7.4).[1] You can achieve this by:
-
Carefully monitoring the pH of your cell culture medium.[1]
-
Using a properly calibrated CO2 incubator that is appropriate for your medium's bicarbonate buffering system.[1]
-
Preparing fresh, smaller batches of media containing the compound immediately before use.[1]
-
For some formulations, the use of an alkaline stabilizer like sodium bicarbonate can be beneficial.[4]
Q4: Are there more stable alternatives to rabeprazole for in vitro studies?
A4: While other proton pump inhibitors like omeprazole and lansoprazole are also acid-labile, their degradation rates vary.[1] Pantoprazole has been reported to be more stable in mildly acidic conditions compared to other PPIs.[1] Alternatively, potassium-competitive acid blockers (P-CABs) like Linaprazan are a class of inhibitors that do not require acidic conditions for activation and are reversible.[5]
Q5: What are the key challenges in H+/K+-ATPase inhibition assays?
A5: A primary challenge is distinguishing between reversible and irreversible inhibition, as many standard assays are not designed for this.[] Another significant challenge is ensuring the selective inhibition of H+/K+-ATPase over other structurally similar P-type ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, due to high structural homology.[]
Troubleshooting Guides
Issue 1: High Variability in H+/K+-ATPase Inhibition Assay Results
| Possible Cause | Solution |
| Inconsistent Pipetting | Calibrate and use precise pipettes. Ensure proper mixing of all reagents. |
| Reagent Degradation | Prepare fresh reagents, especially ATP solutions. Store enzyme preparations at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Variable Enzyme Activity | Use a consistent source and preparation of H+/K+-ATPase enriched membrane vesicles. Perform a protein concentration assay for each batch. |
| Inaccurate pH Control | Ensure the buffer system maintains a stable pH (typically around 7.4) throughout the assay.[5] |
| Precipitation of Test Compound | Check the solubility of the rabeprazole analog in the assay buffer. Adjust the solvent (e.g., DMSO) concentration and ensure it is consistent across all wells, including controls. |
Issue 2: Low Potency or No Activity of Rabeprazole Analog in Cell-Based Assays
| Possible Cause | Solution |
| Compound Degradation | As mentioned in the FAQs, rabeprazole analogs are acid-labile. Monitor and adjust the pH of the cell culture medium to a neutral or slightly alkaline range (7.2-7.4).[1] Perform a stability study of your compound under your specific experimental conditions.[1] |
| Incorrect Dosing | Verify the stock solution concentration. Perform a dose-response curve to determine the optimal concentration range. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Check for cytotoxicity caused by the compound, solvent, or pH adjusting agents by including appropriate controls.[1] |
| Insufficient Incubation Time | Optimize the incubation time to allow for compound uptake and interaction with the target. |
Experimental Protocols
Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of rabeprazole analogs on the proton pump.
1. Preparation of Gastric Microsomes:
-
Obtain fresh gastric mucosa from a suitable animal model (e.g., pig or rabbit).
-
Homogenize the tissue in an ice-cold buffer (e.g., 200 mM Tris-HCl, pH 7.4).[3]
-
Centrifuge the homogenate at a low speed (e.g., 5,000 x g) for 10 minutes to remove cellular debris.[3]
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the microsomes.[3]
-
Resuspend the microsomal pellet in the buffer and determine the protein concentration.[3]
2. Inhibition Assay:
-
Pre-incubate the gastric microsomes with various concentrations of the rabeprazole analog (and a vehicle control) for 30 minutes at 37°C in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 2 mM KCl).[3]
-
Initiate the ATPase reaction by adding ATP (e.g., 2 mM final concentration).[3]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[3]
-
Stop the reaction by adding an acid solution (e.g., 10% trichloroacetic acid).[3]
3. Measurement of Inorganic Phosphate (Pi):
-
Centrifuge the samples to pellet the precipitated protein.[3]
-
Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a commercial malachite green-based assay kit.[3][5]
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[7][8]
-
Calculate the percentage of H+/K+-ATPase inhibition relative to the vehicle control.[3]
Protocol 2: Rabeprazole Analog Stability Assessment in Cell Culture Medium
This protocol helps determine the degradation rate of a rabeprazole analog under specific experimental conditions.[1]
1. Preparation:
-
Prepare a stock solution of the rabeprazole analog in a suitable solvent (e.g., DMSO).
-
Prepare the specific cell culture medium to be used in the experiments. Adjust the pH to the desired range (e.g., 7.4) if necessary.[1]
2. Incubation:
-
Spike the cell culture medium with a known concentration of the rabeprazole analog.
-
Incubate the medium under the same conditions as the planned cell-based assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.
3. Analysis:
-
Immediately analyze the concentration of the remaining rabeprazole analog in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
-
Plot the concentration of the rabeprazole analog versus time to determine its degradation kinetics and half-life in the specific medium.
Data Presentation
Table 1: Stability of Rabeprazole in Aqueous Solutions at Different pH
| pH | Half-life (minutes) |
| < 3.0 | < 10[1] |
| 6.0 | Degradation observed with color change and precipitation[11][12] |
| ≥ 7.0 | Significantly more stable[1][13] |
Table 2: Example IC50 Values for Proton Pump Inhibitors
| Compound | Assay Condition | IC50 (nM) |
| Linaprazan | H+/K+-ATPase activity assay | 40.21[5] |
Visualizations
Caption: Workflow for an in vitro H+/K+-ATPase inhibition assay.
Caption: Activation pathway of rabeprazole analogs.
Caption: Troubleshooting logic for cell-based assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Rabeprazole Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rabeprazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for rabeprazole?
A1: The most prevalent synthetic pathway for rabeprazole involves a two-step process. The first step is the condensation of a substituted pyridine derivative, typically 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, with 2-mercaptobenzimidazole in the presence of a base. The resulting thioether intermediate is then oxidized in the second step to form the sulfoxide, which is rabeprazole.[1]
Q2: What are the critical parameters to control during the oxidation step?
A2: The oxidation of the thioether intermediate to the sulfoxide is a critical step where over-oxidation can lead to the formation of the sulfone impurity.[1][2] Key parameters to control include:
-
Choice of Oxidizing Agent: Mild oxidizing agents are preferred to minimize over-oxidation.[3]
-
Reaction Temperature: The reaction is often carried out at low temperatures (e.g., -10 to 15°C) to control the reaction rate and prevent side reactions.[1][4]
-
Stoichiometry of the Oxidizing Agent: Using a precise amount of the oxidizing agent (typically around 1.0-1.2 equivalents) is crucial to avoid both incomplete reaction and over-oxidation.
Q3: What are the common impurities encountered in rabeprazole synthesis?
A3: Several impurities can arise during the synthesis of rabeprazole. The most common include:
-
Rabeprazole Sulfone: Formed due to over-oxidation of the desired sulfoxide.[1][2]
-
Rabeprazole N-oxide: Another potential byproduct of the oxidation step.[1][2]
-
Unreacted Thioether Intermediate: Results from incomplete oxidation.
-
Chloro and Methoxy Analogues: These can arise from impurities in the starting materials or side reactions.[5][6]
-
Degradation Products: Rabeprazole is unstable in acidic conditions.[7]
Troubleshooting Guides
Issue 1: Low Yield of Rabeprazole
| Potential Cause | Troubleshooting Step |
| Incomplete Condensation Reaction | - Ensure the base used (e.g., NaOH, KOH) is of good quality and used in the correct stoichiometry. - Verify the reaction temperature and time as specified in the protocol. - Check the purity of the starting materials (substituted pyridine and 2-mercaptobenzimidazole). |
| Incomplete Oxidation | - Increase the amount of oxidizing agent slightly, but monitor carefully to avoid over-oxidation. - Extend the reaction time for the oxidation step. - Ensure the reaction temperature is optimal for the chosen oxidizing agent. |
| Degradation of Product | - Maintain a basic pH throughout the work-up and purification steps. Rabeprazole is acid-labile.[7] - Avoid excessive heat during solvent evaporation. |
| Losses During Work-up/Purification | - Optimize the extraction procedure by adjusting the pH and choice of solvent. - For recrystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation. |
Issue 2: High Levels of Rabeprazole Sulfone Impurity
| Potential Cause | Troubleshooting Step |
| Over-oxidation | - Reduce the equivalents of the oxidizing agent. - Lower the reaction temperature. For instance, with m-CPBA, temperatures between -20 to -25°C have been used.[1] - Choose a milder oxidizing agent. Sodium hypochlorite in an alkaline phase is an alternative. |
| Prolonged Reaction Time | - Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Issue 3: Presence of Other Impurities (N-oxide, Chloro-analogue)
| Potential Cause | Troubleshooting Step |
| Side Reactions During Oxidation | - Optimize the oxidation conditions as described for sulfone impurity reduction. The formation of N-oxide is also linked to the oxidation step.[1][2] |
| Impure Starting Materials | - Analyze the purity of the starting 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine to ensure it is free from chloro-analogues. |
| Ineffective Purification | - Employ purification techniques specifically designed to remove these impurities. For example, treatment with diethylamine has been shown to reduce certain impurities.[8] - Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of Rabeprazole Thioether Intermediate
This protocol describes the condensation of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole.
-
In a reaction vessel, dissolve 2-mercaptobenzimidazole and a base (e.g., sodium hydroxide) in a suitable solvent such as ethanol or a mixture of water and acetone.[1]
-
To this solution, add 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.
-
Stir the reaction mixture at room temperature or gentle reflux for a specified period until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, the product may precipitate. If so, filter the solid, wash it with water, and dry it. Alternatively, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
Protocol 2: Oxidation to Rabeprazole
This protocol outlines the oxidation of the thioether intermediate to rabeprazole.
-
Dissolve the thioether intermediate in a suitable solvent like dichloromethane or a chloroform-methanol mixture.[1][4]
-
Cool the solution to a low temperature (e.g., -10 to 10°C).
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA, approximately 1.1 equivalents) in the same solvent while maintaining the low temperature.[4]
-
Stir the reaction mixture at this temperature for a few hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench any excess oxidizing agent (e.g., with a sodium thiosulfate solution).
-
Adjust the pH of the reaction mixture to basic (pH > 9) using a base like sodium hydroxide solution.[9]
-
Extract the rabeprazole into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude rabeprazole.
-
Purify the crude product by recrystallization from a suitable solvent like acetone or ethyl acetate.[9]
Data Presentation
Table 1: Comparison of Oxidizing Agents for Rabeprazole Synthesis
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| PCC | Dichloromethane | 20-25 | 2 | ~96 | [9] |
| PDC | Chloroform | 10-20 | 2.5 | ~92 | [9] |
| Chromium trioxide pyridine | Dichloromethane | 40-45 | 3.5 | ~87 | [9] |
| m-CPBA | Dichloromethane | 10-15 | 0.33 | 50 | [4] |
| m-CPBA | Chloroform-Methanol | -20 to -25 | 0.75 | 80 | [1] |
| Sodium Hypochlorite | Alkaline Phase | - | - | - |
Visualizations
Caption: Synthetic workflow for Rabeprazole.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 8. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 9. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]
"overcoming challenges in scaling up rabeprazole impurity synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scaling up of rabeprazole synthesis, with a specific focus on impurity control.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of rabeprazole, offering potential causes and actionable solutions.
Issue 1: High Levels of Rabeprazole Sulfone Impurity Detected
High levels of the sulfone impurity are a common challenge, often arising from over-oxidation of the rabeprazole sulfide precursor.
| Parameter | Potential Cause | Recommended Action | Expected Outcome |
| Oxidizing Agent | Excess equivalents of the oxidizing agent (e.g., sodium hypochlorite, m-CPBA).[1][2] | Carefully control the stoichiometry of the oxidizing agent. Use between 0.8 to 1.25 equivalents.[2] | Reduction of sulfone impurity to <0.1%. |
| Reaction Temperature | Temperature exceeding the optimal range (e.g., above 5-10°C).[1] | Maintain a controlled temperature, typically between 0-5°C, during the oxidation step.[1] | Minimized over-oxidation and improved selectivity for rabeprazole. |
| Reaction pH | Fluctuations or suboptimal pH of the reaction mixture. | Maintain the pH of the reaction mixture in the range of 9 to 12 during oxidation.[1][2] | Enhanced reaction control and reduced impurity formation. |
| Reaction Time | Prolonged reaction time leading to further oxidation. | Monitor the reaction progress closely using HPLC and quench the reaction promptly upon completion. | Prevention of rabeprazole degradation to the sulfone impurity. |
Issue 2: Presence of Process-Related Impurities (e.g., Chloro and Methoxy Analogues)
The presence of chloro and methoxy analogues of rabeprazole has been identified in HPLC analysis, with levels ranging from 0.05-0.8%.[3] These impurities often originate from the starting materials or side reactions.
| Impurity | Potential Source | Mitigation Strategy |
| Chloro Analogue | Impurities in the 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride starting material. | Use highly pure starting materials. Implement a robust purification step for the key intermediate. |
| Methoxy Analogue | Side reaction during the synthesis of the pyridine intermediate. | Optimize the reaction conditions for the synthesis of the pyridine intermediate to minimize the formation of the methoxy analogue. |
Issue 3: Formation of Unknown Impurities During Synthesis and Storage
Several unidentified impurities can emerge during the synthesis and storage of rabeprazole, affecting the final product's purity and quality.[4]
| Observation | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC | Degradation of rabeprazole under acidic conditions or exposure to high temperatures.[2] | Avoid acidic conditions during work-up and purification. Ensure drying temperatures do not exceed 40-45°C.[5] |
| Yellowish coloration of the final product | Presence of various impurities.[2] | Implement a final recrystallization step. Treatment with diethylamine in a suitable solvent has been shown to be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in rabeprazole synthesis?
A1: The most frequently observed impurities include rabeprazole sulfone, which is an over-oxidation product, and rabeprazole sulfide, the starting material for the oxidation step.[6] Other significant process-related impurities that have been identified are the chloro and methoxy analogues of rabeprazole.[3] Additionally, several other impurities, such as N-oxide and thioether derivatives, have been reported.[6][7]
Q2: How can I effectively remove the sulfone impurity from my crude rabeprazole?
A2: A common method for removing the sulfone impurity is through purification. One documented process involves treating the crude rabeprazole, enriched with the sulfone impurity, with an amino alcohol like ethanolamine in an organic solvent, followed by washing with water.[1][2] Another effective method is the treatment of crude rabeprazole with diethylamine in a solvent such as ethyl acetate.[1]
Q3: What analytical methods are recommended for monitoring rabeprazole and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective analytical technique for the separation and quantification of rabeprazole and its related impurities.[6] A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly suitable for quality control and stability studies as it can effectively separate the active ingredient from its degradation products and process-related impurities.
Q4: What are the critical process parameters to control during the oxidation of rabeprazole sulfide to minimize impurity formation?
A4: To minimize impurity formation during the oxidation step, it is crucial to control the following parameters:
-
Stoichiometry of the oxidizing agent: Using a slight excess should be avoided to prevent over-oxidation to the sulfone impurity.[2]
-
Temperature: The reaction should be carried out at a low temperature, typically 0-5°C, to control the reaction rate and selectivity.[1]
-
pH: Maintaining a basic pH (9-12) is essential for the stability of rabeprazole and to control the oxidation process.[1][2]
Q5: Are there any specific safety concerns to be aware of when scaling up rabeprazole synthesis?
A5: Yes, some of the intermediates used in rabeprazole synthesis are known to have strong exothermal decomposition potential.[8] It is crucial to conduct thorough safety investigations and implement appropriate measures to control temperature and pressure during the scale-up process.
Experimental Protocols
Protocol 1: HPLC Method for Rabeprazole and Impurity Analysis
This protocol provides a general framework for a stability-indicating RP-HPLC method.
| Parameter | Specification |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (90:10 v/v). |
| Mobile Phase B | Acetonitrile and water (90:10 v/v). |
| Gradient Program | A gradient elution is used for optimal separation. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 280 nm. |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
Protocol 2: Purification of Crude Rabeprazole to Remove Sulfone Impurity
This protocol describes a method for reducing the sulfone impurity.
-
Dissolve the crude rabeprazole containing the sulfone impurity in a suitable organic solvent (e.g., ethyl acetate).
-
Add diethylamine to the solution.
-
Stir the mixture at a controlled temperature (e.g., 25-30°C) for a specified period.
-
Monitor the reduction of the sulfone impurity by HPLC.
-
Upon completion, the pure rabeprazole can be isolated by crystallization, filtration, and drying.
Visualizations
Caption: A typical workflow for the synthesis, purification, and analysis of rabeprazole.
Caption: Logical relationships between rabeprazole, its precursor, and common impurities.
References
- 1. WO2010146428A1 - An improved process for the preparation of rabeprazole - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Method Validation for Rabeprazole Impurities, Including 4-Desmethoxypropoxyl-4-chloro Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative determination of rabeprazole and its process-related impurities, including the chloro-analogue, 4-Desmethoxypropoxyl-4-chloro Rabeprazole. The data and protocols presented are synthesized from published analytical validation studies to provide an objective comparison of method performance.
Executive Summary
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. Rabeprazole, a proton pump inhibitor, can contain several process-related impurities and degradation products. This guide details a robust, stability-indicating RP-HPLC method capable of separating rabeprazole from its key impurities. While specific validation data for this compound is not extensively published, the performance of the method for other impurities, particularly other chloro-analogues, provides a strong indication of its suitability. This guide presents the experimental protocol and a summary of validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Performance Comparison of a Validated RP-HPLC Method
The following table summarizes the key validation parameters for a stability-indicating RP-HPLC method developed for the analysis of rabeprazole and its impurities.[1][2] This allows for a direct assessment of its performance characteristics.
| Validation Parameter | Method 1: Stability-Indicating RP-HPLC for Rabeprazole and Impurities |
| Linearity Range | |
| Rabeprazole & Impurities | LOQ to 150% of the specification limit (approx. 0.05 µg/mL to 1.5 µg/mL) |
| Correlation Coefficient (r²) | > 0.99 for Rabeprazole and all tested impurities |
| Accuracy (% Recovery) | 92.0% to 109.1% for spiked impurities at various levels.[1] |
| Precision (% RSD) | |
| - Repeatability | < 2.0% |
| - Intermediate Precision | < 3.0% |
| Limit of Detection (LOD) | Approximately 0.015 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.05 µg/mL |
| Specificity | The method is specific and able to separate Rabeprazole from its known impurities and degradation products. Peak purity of >0.99 was demonstrated.[2] |
| Robustness | The method is robust to small, deliberate variations in flow rate, column temperature, and mobile phase composition. |
Experimental Protocols
A detailed methodology for a validated stability-indicating RP-HPLC method is provided below. This method is designed to effectively separate rabeprazole from its process-related impurities and degradation products.[1][3][4][5]
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A gradient HPLC system with a PDA or UV detector. |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][3][4] |
| Mobile Phase | Solvent A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile in the ratio of 90:10 (v/v).[1][3][4] Solvent B: A mixture of acetonitrile and water in the ratio of 90:10 (v/v).[1][3][4] |
| Gradient Program | A suitable gradient program to ensure the separation of all impurities. A typical gradient might be: - 0-10 min: 10-30% B - 10-25 min: 30-60% B - 25-35 min: 60-10% B - 35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min.[1][3][4] |
| Detection Wavelength | 280 nm.[1][3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile phase is typically used as the diluent. |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Rabeprazole Sodium working standard and individual impurity standards in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing rabeprazole and its impurities in the diluent to achieve a target concentration.
-
Spiked Sample Solution (for Accuracy): Prepare the sample solution as above and spike with known amounts of impurity standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Mandatory Visualizations
Caption: Workflow for the validation of an analytical HPLC method.
Caption: Logical relationship between Rabeprazole and its chloro-impurity.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Study of Rabeprazole and its Theoretical Chlorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established proton pump inhibitor (PPI), rabeprazole, with a theoretical chlorinated analog. Due to the absence of a chlorinated rabeprazole analog in clinical use or published research, this comparison presents experimental data for rabeprazole and explores the potential impact of chlorination on its pharmacological profile based on established medicinal chemistry principles.
Chemical Structures
The fundamental difference between rabeprazole and its hypothetical chlorinated analog would lie in the substitution of one or more hydrogen atoms with chlorine atoms on the benzimidazole or pyridine rings.
Caption: Chemical structures of Rabeprazole and a hypothetical chlorinated analog.
Physicochemical and Pharmacokinetic Properties
The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile. Halogenation, particularly chlorination, generally increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion.
| Property | Rabeprazole | Hypothetical Chlorinated Analog |
| Molecular Formula | C18H21N3O3S[1] | C18H20ClN3O3S |
| Molar Mass | 359.44 g/mol [1] | 393.89 g/mol |
| Appearance | White to yellowish-white solid[1][2] | Not Available |
| Solubility | Very soluble in water and methanol; insoluble in ether and n-hexane[1][2] | Likely decreased aqueous solubility |
| pKa | ~5.0 (pyridine nitrogen)[1] | Potentially altered |
| Bioavailability | ~52%[1] | Potentially altered |
| Protein Binding | 96.3%[1] | Potentially increased |
| Metabolism | Primarily by CYP2C19 and CYP3A4; also non-enzymatic reduction[3] | Potentially altered metabolism pathways and rate |
| Elimination Half-life | Approximately 1 hour[1] | Potentially prolonged |
| Excretion | Primarily renal (90% as metabolites)[1] | Potentially altered |
Mechanism of Action: Proton Pump Inhibition
Both rabeprazole and its hypothetical chlorinated analog would belong to the class of proton pump inhibitors. Their primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase (proton pump) in the gastric parietal cells.
Caption: Signaling pathway of Rabeprazole's mechanism of action.
Synthesis and the Role of Chlorinated Intermediates
The synthesis of rabeprazole involves a key step where a chlorinated intermediate is formed. This highlights the importance of chlorination in the manufacturing process of this class of drugs.
Caption: Simplified workflow for the synthesis of Rabeprazole.
Experimental Protocols
In Vitro Proton Pump Inhibition Assay (H+/K+-ATPase Activity)
Objective: To determine the inhibitory concentration (IC50) of the compound against the proton pump.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric vesicles rich in H+/K+-ATPase are typically isolated from the fundic mucosa of rabbit or hog stomachs.
-
Assay Buffer: A standard assay buffer (e.g., containing Tris-HCl, MgCl2, and KCl) is prepared.
-
ATP and Test Compound: The test compound (rabeprazole or its analog) at various concentrations is pre-incubated with the vesicle suspension.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured, often using a colorimetric method (e.g., Fiske-Subbarow method).
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.
Pharmacokinetic Study in a Rodent Model
Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound is administered orally (gavage) or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine the pharmacokinetic parameters.
Hypothetical Impact of Chlorination on Rabeprazole's Performance
While no direct experimental data exists for a chlorinated rabeprazole analog, the following are potential effects based on general medicinal chemistry principles:
-
Increased Potency and Duration of Action: Increased lipophilicity due to chlorination could enhance membrane permeability and accumulation in the acidic canaliculi of parietal cells, potentially leading to a more potent and prolonged inhibition of the proton pump.[4]
-
Altered Metabolism: The presence of a chlorine atom can block sites of metabolic oxidation.[4] This might shift the metabolism away from CYP2C19 and CYP3A4, potentially reducing the impact of genetic polymorphisms in these enzymes on the drug's efficacy. However, it could also lead to the formation of different metabolites with their own pharmacological or toxicological profiles.
-
Potential for Increased Toxicity: While chlorination can enhance efficacy, it can also introduce concerns about toxicity and bioaccumulation.[4] The C-Cl bond is generally stable, but its metabolism could potentially lead to reactive intermediates.
-
Drug-Drug Interactions: A change in the metabolic pathway could alter the profile of drug-drug interactions compared to rabeprazole.
Conclusion
Rabeprazole is a well-established proton pump inhibitor with a defined pharmacological profile. The synthesis of rabeprazole relies on a key chlorinated intermediate, demonstrating the utility of chlorination in pharmaceutical manufacturing. While a chlorinated analog of rabeprazole is not a known therapeutic agent, a theoretical analysis suggests that chlorination could significantly impact its physicochemical properties, pharmacokinetics, and potentially its efficacy and safety profile. Further research, including synthesis and comprehensive in vitro and in vivo studies, would be necessary to validate these hypotheses and determine if a chlorinated analog of rabeprazole could offer any therapeutic advantages over the parent compound.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Protein-Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of protein-protein interactions (PPIs). The information presented is supported by experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs. The accurate characterization of PPIs is fundamental to understanding cellular processes and for the development of novel therapeutics.
Quantitative Method Comparison
The selection between HPLC and LC-MS for PPI analysis is contingent on the specific experimental goals, such as whether the focus is on the separation of intact protein complexes or the identification and quantification of interacting partners.
| Performance Metric | HPLC (for intact complexes) | LC-MS/MS (for peptide analysis) |
| Principle | Separation of intact protein complexes based on size (SEC) or charge (IEX). | Separation of peptides from digested protein complexes, followed by mass-based identification and quantification.[1][2][3] |
| Sensitivity | Lower; dependent on detector (e.g., UV-Vis, Fluorescence).[4][5] | High; capable of detecting low abundance proteins in a complex.[6][7] |
| Limit of Detection (LOD) | Generally in the microgram (µg) range. | Can reach the nanogram (ng) to picogram (pg) range.[8] |
| Limit of Quantification (LOQ) | Typically in the high nanogram to microgram (µg/mL) range.[9] | Can be in the low nanogram per milliliter (ng/mL) range.[8][9] |
| Specificity/Selectivity | Moderate; co-elution of complexes with similar properties is possible.[5] | High; identification is based on the specific mass-to-charge ratio of peptides and their fragments.[6] |
| Reproducibility (%RSD) | High for retention times and peak areas (typically <5%).[4][5] | High for quantitative measurements with appropriate internal standards (CVs of 5-15%).[10] |
| Throughput | Moderate; run times can be relatively long for high resolution.[4] | High; modern UHPLC systems allow for rapid peptide separations.[10][11] |
| Information Output | Provides information on the size, purity, and stoichiometry of intact protein complexes. | Provides the identity and quantity of individual proteins within a complex.[1] |
| Cost | Lower initial instrument cost and maintenance.[4][5] | Higher initial instrument cost and maintenance.[7] |
Experimental Protocols
Detailed methodologies for key experiments in PPI analysis using both HPLC and LC-MS are provided below.
Sample Preparation: Affinity Purification of Protein Complexes
This initial step is common for both HPLC and LC-MS based analyses of PPIs.
-
Cell Lysis:
-
Harvest cells expressing the "bait" protein (often with an affinity tag like FLAG or HA).
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interaction.
-
-
Affinity Purification/Immunoprecipitation (AP/IP):
-
Incubate the cell lysate with beads conjugated to an antibody that specifically recognizes the bait protein or its tag.
-
Allow the bait protein and its interacting partners ("prey" proteins) to bind to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads. For tagged proteins, this can be done by competitive elution with a peptide corresponding to the tag. For native proteins, a gentle change in pH or salt concentration can be used.
-
HPLC-Based Analysis of Intact Protein Complexes
This method is suitable for analyzing the size and composition of the purified protein complexes.
-
Chromatography System: An HPLC system equipped with a UV-Vis or fluorescence detector.[4]
-
Column Selection: A size-exclusion chromatography (SEC) column is typically used to separate proteins and protein complexes based on their hydrodynamic radius.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline) that maintains the native structure of the protein complex.
-
Analysis:
-
Inject the eluted protein complex onto the SEC column.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).
-
Collect fractions corresponding to the peaks.
-
Analyze the collected fractions by other methods like SDS-PAGE and Western blotting to identify the components of the complex.
-
LC-MS-Based "Bottom-Up" Proteomics for PPI Analysis
This is the most common and powerful method for identifying and quantifying the components of a protein complex.[12]
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins using urea or guanidine hydrochloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate the resulting free thiols with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.[13]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry.[14]
-
-
Nano-LC-MS/MS Analysis:
-
Chromatography: Separate the peptides on a nano-flow HPLC system with a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile) with an acid modifier (e.g., formic acid).[15]
-
Mass Spectrometry:
-
The eluting peptides are ionized (typically by electrospray ionization - ESI) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode. It first performs a full MS scan (MS1) to measure the mass-to-charge ratio of the intact peptides.
-
The most intense peptide ions from the MS1 scan are then selected for fragmentation (MS2) to generate fragment ion spectra.[3]
-
-
-
Data Analysis:
-
The fragment ion spectra are searched against a protein sequence database to identify the corresponding peptides and, by inference, the proteins present in the original complex.[3]
-
Quantitative analysis can be performed using label-free methods (based on spectral counts or peak intensities) or label-based methods (e.g., SILAC, TMT, iTRAQ).[16]
-
Mandatory Visualization
Caption: Experimental workflows for PPI analysis using HPLC and LC-MS.
Caption: Simplified MAPK/ERK signaling pathway highlighting key PPIs.
Advantages and Disadvantages for PPI Analysis
HPLC (primarily SEC-HPLC)
-
Advantages:
-
Provides information about the native state of protein complexes, including size and stoichiometry.[17]
-
Relatively simple, robust, and reproducible instrumentation.[4][5]
-
Lower operational costs compared to LC-MS.[5]
-
Non-denaturing conditions preserve the integrity of the complex during separation.[17]
-
-
Disadvantages:
-
Lower sensitivity and resolution compared to LC-MS.[4]
-
Does not directly identify the components of the complex; requires subsequent analysis of collected fractions.
-
Potential for dissociation of weak or transient interactions during chromatography.
-
Limited effectiveness for very large or complex mixtures of proteins.[7]
-
LC-MS/MS
-
Advantages:
-
High sensitivity and specificity, allowing for the identification of low-abundance interacting proteins.[1][6]
-
Provides definitive identification of protein interaction partners through peptide sequencing.
-
Enables quantitative analysis to study changes in PPIs under different conditions.[18]
-
High throughput is achievable with modern instrumentation.[10]
-
-
Disadvantages:
Conclusion
The choice between HPLC and LC-MS for PPI analysis is driven by the specific research question. HPLC, particularly SEC-HPLC, is a valuable tool for characterizing the size, purity, and stoichiometry of intact protein complexes under native conditions. It is a good choice for initial characterization and for studying stable, abundant complexes.
In contrast, LC-MS/MS is the method of choice for comprehensive identification and quantification of the components of a protein complex. Its high sensitivity and specificity make it indispensable for discovering novel interaction partners, studying dynamic changes in PPI networks, and analyzing low-abundance proteins. For a thorough understanding of protein-protein interactions, a combination of both techniques is often the most powerful approach, using HPLC to isolate native complexes and LC-MS/MS to identify their constituents.
References
- 1. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 4. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Advantages and Disadvantages of Protein Analysis by HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Liquid Chromatography-HPLC, UHPLC and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 13. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]
- 16. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
A Comparative Guide to the In Vitro Potency of New vs. Existing Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of next-generation proton pump inhibitors (PPIs) against established molecules. The data presented is compiled from various preclinical studies to facilitate a comprehensive understanding of their relative potencies and mechanisms of action.
Quantitative Comparison of In Vitro Potency
The in vitro potency of proton pump inhibitors is a key indicator of their acid-suppressing capabilities. This is primarily assessed by their ability to inhibit the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency. Another important physicochemical property is the acid dissociation constant (pKa), which influences the drug's accumulation and activation in the acidic environment of the parietal cells.
Below is a summary of the reported in vitro potency data for a selection of new and existing PPIs.
| Proton Pump Inhibitor (PPI) | Type | Target | IC50 | pKa |
| Newer Agents | ||||
| Vonoprazan | P-CAB | H+/K+-ATPase | 17-19 nM[1] | 9.06[1] |
| Tegoprazan | P-CAB | H+/K+-ATPase | 0.29-0.53 μM[2][3][4][5][6] | 5.1[7] |
| Ilaprazole | Covalent | H+/K+-ATPase | 6.0 μM[8] | - |
| Tenatoprazole | Covalent | H+/K+-ATPase | - | - |
| Existing Agents | ||||
| Esomeprazole | Covalent | H+/K+-ATPase | 42.52 μM[6] | - |
| Omeprazole | Covalent | H+/K+-ATPase | 2.4 μM[9] | - |
| Lansoprazole | Covalent | H+/K+-ATPase | 0.007 μM | - |
| Pantoprazole | Covalent | H+/K+-ATPase | 6.8 μM[9] | - |
| Rabeprazole | Covalent | H+/K+-ATPase | 0.018 μM | - |
*Note: The IC50 values for Lansoprazole and Rabeprazole are from a study comparing relative potencies by measuring the inhibition of aminopyrine accumulation in isolated gastric glands, which is an indirect measure of proton pump activity.[10] Therefore, these values may not be directly comparable to those obtained from direct H+/K+-ATPase enzyme assays.
Experimental Protocols
The determination of in vitro potency of PPIs involves specific and sensitive assays. The following are outlines of the methodologies commonly employed.
Determination of H+/K+-ATPase Inhibition (IC50)
This assay directly measures the inhibitory effect of a PPI on the activity of the gastric proton pump.
1. Preparation of H+/K+-ATPase Enriched Vesicles:
-
Gastric mucosal tissue (commonly from porcine or rabbit stomach) is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.[11]
2. ATPase Activity Assay:
-
The enriched vesicles are pre-incubated with varying concentrations of the test PPI.
-
The enzymatic reaction is initiated by the addition of ATP in a buffer containing Mg2+ and K+ ions.
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method (e.g., molybdenum blue formation).[12]
3. Calculation of IC50:
-
The percentage of H+/K+-ATPase inhibition is calculated for each PPI concentration relative to a control without the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the PPI concentration and fitting the data to a sigmoidal dose-response curve.
Determination of pKa
The pKa of a PPI is a critical parameter that influences its accumulation in the acidic secretory canaliculi of parietal cells.
1. Spectrophotometric Method:
-
The UV-Visible absorption spectrum of the PPI is recorded in a series of buffers with varying pH values.
-
The change in absorbance at a specific wavelength, corresponding to the protonated and neutral forms of the molecule, is monitored.
-
The pKa is calculated by plotting the absorbance against the pH and fitting the data to the Henderson-Hasselbalch equation.
2. Potentiometric Titration:
-
A solution of the PPI is titrated with a standardized acid or base.
-
The pH of the solution is monitored continuously using a pH meter.
-
The pKa is determined from the inflection point of the titration curve.
3. 1H NMR Spectroscopy:
-
The chemical shifts of specific protons in the PPI molecule that are sensitive to ionization are monitored as a function of the pD (pH in D2O).
-
The pKa is determined by plotting the chemical shift against the pD and fitting the data to a sigmoidal curve.[13]
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles of proton pump inhibition and the experimental process, the following diagrams are provided.
References
- 1. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Tegoprazan | Proton pump | ATPase | TargetMol [targetmol.com]
- 6. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potassium-competitive acid blockers and advances in the management of patients with acid-related diseases: a narrative review [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of five antisecretory agents acting via gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Clinical Showdown: Comparing the Acid-Suppressing Power of Rabeprazole and Its Derivatives
A deep dive into the pharmacodynamic profiles of leading proton pump inhibitors, supported by key experimental data, offers researchers and drug development professionals a clear comparison of their efficacy in maintaining intragastric pH control. This guide synthesizes findings from multiple clinical studies to illuminate the nuances of acid suppression achieved by rabeprazole and other widely used proton pump inhibitors (PPIs) such as esomeprazole, dexlansoprazole, lansoprazole, omeprazole, and pantoprazole.
The therapeutic efficacy of proton pump inhibitors in acid-related disorders is fundamentally linked to their ability to suppress gastric acid secretion. While all PPIs share a common mechanism of action—the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells—their pharmacokinetic and pharmacodynamic properties can lead to notable differences in the onset, magnitude, and duration of acid suppression. This comparison guide provides a comprehensive overview of the acid-suppressing effects of rabeprazole and its derivatives, with a focus on quantitative data from head-to-head clinical trials.
Quantitative Comparison of Acid Suppression
The following table summarizes key pharmacodynamic parameters from various comparative studies, offering a quantitative look at the acid-suppressing capabilities of different PPIs. The primary metrics used for comparison are the mean 24-hour intragastric pH and the percentage of time the intragastric pH is maintained above the clinically significant threshold of 4.0.
| Drug (Dosage) | Mean 24-hour Intragastric pH | Mean Percentage of Time with Intragastric pH > 4.0 (over 24h) | Study Population | Key Findings & Citations |
| Rabeprazole (20 mg) | 3.66 ± 0.05 | 53.7% | Healthy Volunteers | In a five-way crossover study, dexlansoprazole demonstrated superior acid suppression compared to rabeprazole, esomeprazole, pantoprazole, and placebo.[1][2][3] |
| Rabeprazole (20 mg) | Not Reported | 50.2% | Patients with mild reflux | Rabeprazole sustained a significantly greater percentage of time with mean pH > 4.0 compared to pantoprazole.[4] |
| Rabeprazole (20 mg) | Not Reported | 59% (median) | H. pylori-negative CYP2C19 homozygous extensive metabolizers | Rabeprazole 20 mg showed a higher percentage of time with pH > 4.0 compared to standard doses of omeprazole and lansoprazole.[5] |
| Rabeprazole (20 mg) | Not Reported | 12.1 hours (50.4%) | Patients with GERD symptoms | Esomeprazole 40 mg maintained intragastric pH > 4.0 for a significantly longer duration than rabeprazole 20 mg.[6] |
| Esomeprazole (40 mg) | 3.66 ± 0.05 | Not explicitly stated, but dexlansoprazole was superior | Healthy Volunteers | Dexlansoprazole showed a longer duration with pH > 4.0 compared to esomeprazole.[1][2][3] |
| Esomeprazole (40 mg) | Not Reported | 14.0 hours (58.3%) | Patients with GERD symptoms | Esomeprazole 40 mg provided more effective control of gastric acid at a steady state than standard doses of lansoprazole, omeprazole, pantoprazole, and rabeprazole.[6] |
| Dexlansoprazole (60 mg) | 3.98 ± 0.11 | 53.7% | Healthy Volunteers | Dexlansoprazole demonstrated a significantly longer duration with pH > 4.0 compared to placebo and all other PPIs in the study.[1][2][3] |
| Lansoprazole (30 mg) | Not Reported | 56% (median) | H. pylori-negative CYP2C19 homozygous extensive metabolizers | Rabeprazole 20 mg was comparable to lansoprazole 30 mg in this specific patient population.[5] |
| Lansoprazole (30 mg) | Not Reported | 11.5 hours (47.9%) | Patients with GERD symptoms | Esomeprazole 40 mg was superior to lansoprazole 30 mg in maintaining intragastric pH > 4.0.[6] |
| Omeprazole (20 mg) | Not Reported | 48% (median) | H. pylori-negative CYP2C19 homozygous extensive metabolizers | Rabeprazole 20 mg demonstrated a greater percentage of time with pH > 4.0 compared to omeprazole 20 mg.[5] |
| Omeprazole (20 mg) | Not Reported | 11.8 hours (49.2%) | Patients with GERD symptoms | Esomeprazole 40 mg was more effective than omeprazole 20 mg in maintaining intragastric pH > 4.0.[6] |
| Pantoprazole (40 mg) | 3.48 ± 0.12 | Not explicitly stated, but dexlansoprazole was superior | Healthy Volunteers | Dexlansoprazole showed a significantly longer duration with pH > 4.0 compared to pantoprazole.[1][2][3] |
| Pantoprazole (40 mg) | Not Reported | 16.0% | Patients with mild reflux | Rabeprazole was significantly more effective than pantoprazole in maintaining a mean pH > 4.0.[4] |
| Pantoprazole (40 mg) | Not Reported | 10.1 hours (42.1%) | Patients with GERD symptoms | Esomeprazole 40 mg demonstrated superior acid control compared to pantoprazole 40 mg.[6] |
Experimental Protocols
A generalized experimental design for comparing the acid-suppressive effects of different PPIs often involves a randomized, crossover study in a defined population (e.g., healthy volunteers or patients with GERD). A typical protocol is outlined below:
1. Subject Recruitment and Screening:
-
Enrollment of healthy, H. pylori-negative adult volunteers or patients with a confirmed diagnosis of an acid-related disorder.
-
Exclusion criteria often include the use of medications that could interfere with gastric acid secretion and a history of gastrointestinal surgery.
-
For studies investigating the role of pharmacogenomics, subjects may be genotyped for CYP2C19, a key enzyme in the metabolism of many PPIs.[7][8]
2. Study Design:
-
A randomized, open-label or double-blind, crossover design is frequently employed.
-
Each subject receives each of the study drugs in a randomized sequence, separated by a washout period of at least one week to ensure complete elimination of the previous drug.
3. Drug Administration:
-
Standard oral doses of the respective PPIs are administered, typically in the morning before a meal.
4. Intragastric pH Monitoring:
-
Continuous 24-hour intragastric pH monitoring is performed using a pH catheter or a wireless pH-monitoring capsule.
-
The pH probe is positioned in the gastric body, and pH is recorded at regular intervals.
5. Data Analysis:
-
The primary endpoints are typically the mean 24-hour intragastric pH and the percentage of time the intragastric pH remains above 4.0.
-
Statistical analyses, such as paired t-tests or analysis of variance (ANOVA), are used to compare the effects of the different PPIs.[1][3]
Visualizing the Research Process
The following diagrams illustrate the generalized signaling pathway of proton pump inhibition and a typical experimental workflow for a comparative acid suppression study.
Caption: Generalized signaling pathway of proton pump inhibition.
Caption: Generalized experimental workflow for a comparative acid suppression study.
Discussion and Conclusion
The presented data indicate that while all proton pump inhibitors are effective at suppressing gastric acid, there are clinically relevant differences in their pharmacodynamic profiles. Dexlansoprazole and esomeprazole, in the dosages studied, have demonstrated superior acid suppression in terms of maintaining a higher intragastric pH for a longer duration compared to rabeprazole and other first-generation PPIs in several head-to-head comparisons.[1][3][6] Rabeprazole, however, has been shown to have a rapid onset of action and may be more potent than some other PPIs, such as pantoprazole, particularly in the initial hours of treatment.[4][9]
It is also important to consider the role of CYP2C19 genetic polymorphisms, which can influence the metabolism of many PPIs and thereby affect their efficacy.[7][8] Rabeprazole's metabolism is considered to be less dependent on CYP2C19 compared to some other PPIs, which may lead to more consistent acid suppression across different patient populations.[10][11]
For researchers and drug development professionals, these comparative data are crucial for informing the design of new therapeutic strategies and for the selection of appropriate comparators in clinical trials. The choice of a specific PPI may be guided by the desired onset of action, duration of acid suppression, and the patient's genetic profile. Further large-scale studies are warranted to continue to delineate the comparative long-term efficacy and safety of these agents.
References
- 1. [PDF] Comparative Efficacy of Dexlansoprazole, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy of Dexlansoprazole, Pantoprazole, Esomeprazole, and Rabeprazole in Achieving Optimal 24-Hour Intragastric pH Control: A Randomized Crossover Study Using Ambulatory pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-suppressive effects of rabeprazole, omeprazole, and lansoprazole at reduced and standard doses: a crossover comparative study in homozygous extensive metabolizers of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 7. Comparison of the effect on intragastric pH of a single dose of omeprazole or rabeprazole: which is suitable for on-demand therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-gastric pH following single oral administrations of rabeprazole and esomeprazole: double-blind cross-over comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the pharmacology of rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Synthesized Rabeprazole Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthesized impurities of rabeprazole, a proton pump inhibitor (PPI), against the parent drug. The information presented is intended to assist researchers and drug development professionals in understanding the potential pharmacological and toxicological implications of these impurities. This document summarizes key experimental data, details relevant methodologies, and visualizes important pathways and workflows.
Executive Summary
Rabeprazole effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] During its synthesis and storage, various impurities can arise, including rabeprazole sulfide (thioether) , rabeprazole sulfone , rabeprazole N-oxide , and a chloro-analogue . Understanding the biological activity of these impurities is crucial for ensuring the safety and efficacy of the final drug product.
This guide reveals that while rabeprazole itself is a potent inhibitor of the proton pump, its impurities exhibit varied biological profiles. Notably, rabeprazole sulfide, an active metabolite, demonstrates some biological activity, including cytotoxicity against certain cancer cell lines and effects on Helicobacter pylori.[1][3] However, data on its direct proton pump inhibitory activity is limited. For other impurities like the sulfone, N-oxide, and chloro-analogue, there is a significant lack of publicly available data on their pharmacological and cytotoxic effects.
Comparative Analysis of Biological Activity
The primary measure of rabeprazole's intended biological activity is its ability to inhibit the H+/K+-ATPase enzyme. Additionally, its potential for off-target effects, such as cytotoxicity, is a critical safety parameter.
Proton Pump Inhibitory Activity
The potency of proton pump inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase enzyme. Rabeprazole is a potent inhibitor, while its impurities are generally considered to have significantly lower or no activity.[2] Rabeprazole must be converted to its active sulfenamide form in the acidic environment of parietal cells to inhibit the proton pump.[4]
| Compound | Common Name | H+/K+-ATPase Inhibition IC50 | Notes |
| Rabeprazole | Parent Drug | ~59 nM - 360 nM[5] | Potent inhibitor of the gastric proton pump. |
| Rabeprazole Sulfide | Impurity B (EP), Thioether | Data not available | As a precursor to the active sulfenamide, it is expected to have significantly less direct inhibitory activity.[6] |
| Rabeprazole Sulfone | Impurity A (EP) | Data not available | This oxidized metabolite is unlikely to be an effective proton pump inhibitor.[7] |
| Rabeprazole N-oxide | Impurity D (EP) | Data not available | Biological activity in this context has not been widely reported. |
| Chloro-rabeprazole | Process Impurity | Data not available | Biological activity is not well-characterized in publicly available literature. |
EP: European Pharmacopoeia
Cytotoxicity Profile
Cytotoxicity assays are essential for evaluating the potential of a compound to cause cell death. The MTT assay is a common method used to assess cell viability.
| Compound | Common Name | Cytotoxicity (Cell Line) | IC50 | Notes |
| Rabeprazole | Parent Drug | Gastric Cancer Cells (AGS, MKN-28) | Induces apoptosis[8][9] | Rabeprazole has shown antiproliferative effects on cancer cells.[8] |
| Rabeprazole Sulfide | Impurity B (EP), Thioether | HepG2 (Liver Cancer), PANC-1 (Pancreatic Cancer) | 0.08 µM, 0.17 µM[1] | Demonstrates cytotoxic effects against specific cancer cell lines. |
| Rabeprazole Sulfone | Impurity A (EP) | Data not available | - | |
| Rabeprazole N-oxide | Impurity D (EP) | Data not available | - | |
| Chloro-rabeprazole | Process Impurity | Data not available | - |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Rabeprazole
Rabeprazole, a prodrug, is activated in the acidic environment of the stomach's parietal cells. The activated form, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and thus blocking gastric acid secretion.[4]
Experimental Workflow: H+/K+-ATPase Inhibition Assay
This workflow outlines the key steps in determining the proton pump inhibitory activity of a test compound.
Experimental Workflow: MTT Cytotoxicity Assay
This workflow illustrates the procedure for assessing the cytotoxicity of a compound using the MTT assay.
Experimental Protocols
H+/K+-ATPase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the gastric H+/K+-ATPase enzyme.
Materials:
-
H+/K+-ATPase enriched vesicles (e.g., from porcine or rabbit gastric mucosa)
-
Test compounds (Rabeprazole and its impurities)
-
ATP (Adenosine 5'-triphosphate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)
-
Reagents for inorganic phosphate (Pi) detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of H+/K+-ATPase Vesicles: Isolate and purify H+/K+-ATPase enriched vesicles from fresh or frozen gastric mucosa using differential centrifugation and sucrose gradient ultracentrifugation. Determine the protein concentration of the vesicle preparation.
-
Assay Reaction: In a 96-well plate, add the H+/K+-ATPase vesicles to the assay buffer.
-
Add the test compounds at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control (rabeprazole).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for compound interaction with the enzyme.
-
Initiate the enzymatic reaction by adding a final concentration of ATP (e.g., 2-5 mM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of test compounds on a selected cell line.
Materials:
-
Mammalian cell line (e.g., a non-cancerous gastric cell line or other relevant cell type)
-
Cell culture medium and supplements
-
Test compounds (Rabeprazole and its impurities)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percent viability against the logarithm of the compound concentration.
Conclusion
This comparative guide highlights the current understanding of the biological activity of key synthesized rabeprazole impurities. While rabeprazole is a well-characterized and potent proton pump inhibitor, its impurities exhibit different biological profiles. Rabeprazole sulfide, an active metabolite, shows some cytotoxic activity, but its direct impact on the proton pump is not well-defined in the public domain. For other major impurities like rabeprazole sulfone, N-oxide, and the chloro-analogue, there is a clear need for further research to establish their pharmacological and toxicological profiles. The provided experimental protocols offer a framework for conducting such validation studies, which are essential for ensuring the quality and safety of rabeprazole formulations.
References
- 1. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative pharmacokinetic profiling of rabeprazole and its metabolites"
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of the proton pump inhibitor rabeprazole and its primary metabolites, rabeprazole thioether and rabeprazole sulfone.
This guide provides a detailed comparison of the pharmacokinetic profiles of rabeprazole and its major metabolites. The information presented is supported by experimental data from various human studies, with a focus on key pharmacokinetic parameters, metabolic pathways, and the analytical methodologies used for their quantification.
Metabolic Pathways of Rabeprazole
Rabeprazole undergoes extensive metabolism primarily in the liver, leading to the formation of several metabolites. The two major metabolites are rabeprazole thioether and rabeprazole sulfone. The metabolic conversion of rabeprazole involves both non-enzymatic and enzymatic pathways. A significant portion of rabeprazole is reduced non-enzymatically to rabeprazole thioether.[1][2][3] The enzymatic metabolism is mediated by the cytochrome P450 (CYP) system, with CYP3A4 responsible for the formation of rabeprazole sulfone and CYP2C19 involved in the demethylation of rabeprazole.[4][5] Unlike other proton pump inhibitors, rabeprazole's metabolism is less dependent on the polymorphic CYP2C19 enzyme, leading to more predictable pharmacokinetics across different individuals.[4]
Comparative Pharmacokinetic Parameters
The pharmacokinetic parameters of rabeprazole and its thioether metabolite have been characterized in several studies. Following oral administration, rabeprazole is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 2 to 5 hours. The drug is highly bound to plasma proteins (approximately 96.3-97%).[6] Rabeprazole has a relatively short elimination half-life of about 1 to 2 hours.[6][7] The thioether metabolite also appears rapidly in plasma.[8] The following tables summarize the key pharmacokinetic parameters for rabeprazole and its thioether metabolite from representative studies. Data for rabeprazole sulfone is limited as it is a minor and transient metabolite.[2]
Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 2.0 - 5.0 | |
| Cmax (ng/mL) | 657.83 ± 250.86 | [9] |
| AUC (0-inf) (ng·h/mL) | 1479.81 ± 527.83 | [9] |
| Half-life (hours) | 1.38 ± 0.24 | [9] |
| Protein Binding (%) | 96.3 - 97 | [6] |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Rabeprazole Thioether in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 2.5 - 3.0 | [8] |
| Half-life (hours) | 1.27 - 1.43 | [8] |
Pharmacokinetic data for rabeprazole thioether is less extensively reported in a comparative format.
Experimental Protocols
The quantification of rabeprazole and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Experimental Workflow for Pharmacokinetic Analysis
Detailed Methodologies
1. Sample Collection and Preparation:
-
Biological Matrix: Human plasma is the most common matrix used.
-
Anticoagulant: Typically collected in tubes containing EDTA or heparin.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common method involves the extraction of rabeprazole and its metabolites from plasma using an organic solvent mixture, such as diethyl ether and dichloromethane.[10]
-
Solid-Phase Extraction (SPE): Another effective technique for sample clean-up and concentration.
-
Protein Precipitation: A simpler method where a protein precipitating agent like methanol or acetonitrile is added to the plasma sample.
-
2. Chromatographic Separation and Detection (LC-MS/MS Method): [9][11]
-
Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
3. Method Validation:
Analytical methods are validated according to regulatory guidelines (e.g., FDA or ICH) to ensure their accuracy, precision, selectivity, sensitivity, and stability. Key validation parameters include:
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analytes.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Conclusion
Rabeprazole exhibits a predictable pharmacokinetic profile, largely due to its significant non-enzymatic metabolism to rabeprazole thioether. This characteristic distinguishes it from other proton pump inhibitors that are more heavily reliant on the polymorphic CYP2C19 enzyme. The primary metabolites, rabeprazole thioether and rabeprazole sulfone, are formed through distinct pathways. While pharmacokinetic data for rabeprazole and its thioether metabolite are available, further studies are needed to provide a more comprehensive comparative profile, particularly for the sulfone metabolite. The analytical methods described provide a robust framework for the accurate quantification of these compounds in biological matrices, which is essential for ongoing research and drug development.
References
- 1. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized, open-label, single-dose, crossover, relative bioavailability study in healthy adults, comparing the pharmacokinetics of rabeprazole granules administered using soft food or infant formula as dosing vehicle versus suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass/mass spectrometry method for the quantification of rabeprazole in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rabeprazole and Other Leading Proton Pump Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of rabeprazole in the context of other widely used proton pump inhibitors (PPIs).
Please Note: The initial topic of inquiry, "benchmarking 4-Desmethoxypropoxyl-4-chloro Rabeprazole against other PPIs," could not be directly addressed as this specific chemical entity is identified as a process impurity of Rabeprazole. As such, there is no publicly available data on its pharmacological activity or comparative efficacy. This guide will therefore focus on a comprehensive comparison of Rabeprazole, the parent compound, against other major PPIs: Omeprazole, Esomeprazole, Lansoprazole, and Pantoprazole.
Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] They are the mainstay treatment for acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][3] While all PPIs share a common mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical efficacy and safety.
Comparative Efficacy and Potency
The efficacy of PPIs is often evaluated based on their ability to heal erosive esophagitis, provide symptom relief, and maintain intragastric pH above 4, a key factor in treating acid-related conditions.[2]
Rabeprazole has demonstrated comparable or, in some instances, superior efficacy to other PPIs. In elderly patients, pantoprazole and rabeprazole were found to be significantly more effective than omeprazole in healing esophagitis.[4] Furthermore, both pantoprazole and rabeprazole showed greater efficacy in decreasing heartburn compared to omeprazole and lansoprazole in this demographic.[4]
In terms of acid suppression, rabeprazole has shown a rapid onset of action.[5] One study found that on the first day of treatment, rabeprazole, esomeprazole, and lansoprazole were superior to pantoprazole in the percentage of time with intragastric pH > 4.[6] Rabeprazole has also been shown to be a more potent acid inhibitor compared to pantoprazole in some trials.[7] In a comparative study, rabeprazole 20 mg was superior to pantoprazole 40 mg in maintaining the percentage of time with pH > 3 and pH > 4 on the first day of treatment.[7]
When considering relative potency, rabeprazole is often ranked highly. One source suggests the following omeprazole equivalents: 20 mg of rabeprazole is equivalent to 36 mg of omeprazole, while 20 mg of esomeprazole is equivalent to 32 mg of omeprazole, 30 mg of lansoprazole to 27 mg of omeprazole, and 40 mg of pantoprazole to only 9 mg of omeprazole.[6]
However, it is important to note that many comparative clinical trials have found no significant difference in the "cure rate" for GERD symptoms among the various PPIs when used at standard doses.[3][8]
Quantitative Data Summary
For a direct comparison of key performance indicators, the following tables summarize data extracted from various clinical studies.
Table 1: Healing Rates of Erosive Esophagitis (8 Weeks)
| PPI | Dosage | Healing Rate (Per Protocol) | Healing Rate (Intention to Treat) | Source |
| Omeprazole | 20 mg/day | 81.0% | 75.0% | [4] |
| Lansoprazole | 30 mg/day | 90.7% | 85.0% | [4] |
| Pantoprazole | 40 mg/day | 93.5% | 90.0% | [4] |
| Rabeprazole | 20 mg/day | 94.6% | 88.8% | [4] |
Table 2: Symptom Relief in Elderly Patients with Esophagitis
| PPI | Dosage | Heartburn Decrease | Acid Regurgitation Decrease | Epigastric Pain Decrease | Source |
| Omeprazole | 20 mg/day | 89.6% | - | - | [4] |
| Lansoprazole | 30 mg/day | 82.4% | 75.0% | 82.6% | [4] |
| Pantoprazole | 40 mg/day | 100% | 92.2% | 95.2% | [4] |
| Rabeprazole | 20 mg/day | 100% | 90.1% | 100% | [4] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| PPI | Onset of Action | Half-life | Metabolism |
| Omeprazole | 30 minutes (fastest)[3] | ~3 hours (longer)[3] | Primarily CYP2C19 |
| Esomeprazole | 1-2 hours[3] | ~3 hours (longer)[3] | Primarily CYP2C19 |
| Lansoprazole | 1-2 hours[3] | Shorter than Omeprazole/Esomeprazole[3] | Primarily CYP2C19 |
| Pantoprazole | Longest onset[3] | Shorter than Omeprazole/Esomeprazole[3] | Primarily CYP2C19 |
| Rabeprazole | Longest onset[3] | Shorter than Omeprazole/Esomeprazole[3] | Mainly non-enzymatic, less CYP2C19 dependent[5] |
Experimental Protocols
To ensure objective and reproducible benchmarking of PPIs, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
In Vivo Evaluation of Gastric Acid Suppression
This protocol outlines a typical clinical study to measure the effect of a PPI on gastric pH.
-
Subject Recruitment: Enroll healthy volunteers or patients with diagnosed GERD.[9] Exclude individuals with conditions or on medications that could interfere with the study results.[7]
-
Baseline Measurement: Conduct a 24-hour intragastric pH monitoring session before any treatment to establish a baseline profile for each subject.[9]
-
Randomization and Blinding: Randomly assign subjects to receive one of the PPIs being tested in a double-blind, crossover design. A washout period between treatments is necessary.
-
Drug Administration: Administer the PPI at a standardized time, typically 30-60 minutes before a meal.
-
24-Hour pH Monitoring: After a specified number of days on the PPI to reach a steady state, perform another 24-hour intragastric pH monitoring session. A pH probe is inserted into the stomach to continuously record pH levels.
-
Data Analysis: The primary endpoints typically include the percentage of time the intragastric pH remains above 4 and the median 24-hour intragastric pH.
In Vitro H+/K+ ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a PPI on the proton pump.
-
Enzyme Preparation: Isolate H+/K+ ATPase-rich microsomes from fresh porcine or rabbit gastric mucosa.
-
Drug Incubation: Pre-incubate the microsomal preparation with varying concentrations of the PPIs being tested at an acidic pH (e.g., pH 6.5) to facilitate the conversion of the prodrug to its active form.[10]
-
Assay Initiation: Initiate the ATPase reaction by adding ATP to the mixture.
-
Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Data Analysis: Calculate the concentration of each PPI that causes 50% inhibition of the enzyme activity (IC50). A lower IC50 value indicates greater potency.[11]
Visualizations
Signaling Pathway of Gastric Acid Secretion and PPI Action
Caption: Mechanism of gastric acid secretion and PPI inhibition.
Experimental Workflow for PPI Comparison
Caption: Crossover study design for comparing PPI efficacy.
Logical Relationships of PPIs based on Potency
Caption: Potency hierarchy of common PPIs.
Conclusion
While "this compound" is an impurity without available comparative data, its parent compound, Rabeprazole, is a potent and effective proton pump inhibitor. Clinical evidence suggests that Rabeprazole is at least as effective as other leading PPIs, and in certain patient populations or for specific endpoints, it may offer advantages. Its distinct metabolic pathway, being less dependent on the CYP2C19 enzyme, may also be a relevant factor in clinical practice. For researchers and drug development professionals, the choice of a PPI for a particular application should be guided by a thorough evaluation of the available clinical data, considering the specific patient population and desired therapeutic outcomes. The experimental protocols provided herein offer a framework for conducting robust and objective comparative studies.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. patlynk.com [patlynk.com]
- 3. buzzrx.com [buzzrx.com]
- 4. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparative Efficacy of Rabeprazole and Pantoprazole in the Control of Nocturnal Acid Output and Intragastric Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing One PPI Treatment Over Another | AAFP [aafp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jnsbm.org [jnsbm.org]
A Comparative Analysis of Novel Rabeprazole Compounds: Efficacy and In Vitro Performance
This guide provides a comparative statistical analysis of novel rabeprazole compounds against the parent drug and other proton pump inhibitors (PPIs). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Data Presentation: Comparative In Vitro Efficacy
The primary mechanism of action for rabeprazole and its analogs is the inhibition of the gastric H+/K+-ATPase enzyme.[1][2] A key metric for evaluating the efficacy of novel compounds is the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of the enzyme's activity.[3] Another critical factor is the rate of activation, as PPIs are prodrugs that require an acidic environment to convert to their active form.[1][3] Rabeprazole's high pKa value (approx. 5.0) allows for faster activation over a broader pH range compared to other PPIs.[4]
The following table summarizes the in vitro performance of rabeprazole and other common PPIs, providing a baseline for comparison against which novel compounds can be evaluated.
| Compound | IC50 (µg/mL) | Time to Near-Maximal Inhibition (in isolated gastric vesicles) | Notes |
| Rabeprazole | 29.5[5] | ~5 minutes[4][6] | Rapid activation and potent inhibition.[3][4][6] |
| Omeprazole | 29.5[5] | ~30 minutes[4] | Considered a first-generation PPI. |
| Lansoprazole | Not specified | ~30 minutes[4] | Structurally similar to omeprazole. |
| Pantoprazole | Not specified | ~50 minutes (to achieve 50% inhibition)[4] | Slower rate of inhibition compared to other PPIs.[4][6][7] |
| Novel Compound A | [Insert Data] | [Insert Data] | [Describe key structural modifications and observed effects] |
| Novel Compound B | [Insert Data] | [Insert Data] | [Describe key structural modifications and observed effects] |
Note: Data for novel compounds are hypothetical and should be replaced with experimental results.
Experimental Protocols
This protocol details the methodology for determining the direct inhibitory effect of novel rabeprazole compounds on H+/K+-ATPase activity.
Objective: To calculate the IC50 value of a test compound by measuring its ability to inhibit ATP hydrolysis by the H+/K+-ATPase enzyme.
Materials:
-
H+/K+-ATPase enriched gastric vesicles (isolated from hog or rabbit gastric mucosa)[3][4]
-
Test compounds (Novel rabeprazole analogs, Rabeprazole standard)
-
Omeprazole (for positive control)[5]
-
Tris-HCl buffer (pH 7.4)
-
MgCl2, KCl, ATP solutions
-
Trichloroacetic acid (TCA), ice-cold
-
Reagents for colorimetric phosphate determination (e.g., Fiske-Subbarow method)[3]
-
Spectrophotometer
Methodology:
-
Preparation of Enzyme: Gastric vesicles rich in H+/K+-ATPase are prepared from fresh gastric mucosa through a process of tissue homogenization and differential centrifugation.[3] The protein concentration of the final vesicle preparation is determined using a standard method like the Bradford assay.[3]
-
Pre-incubation: The H+/K+-ATPase vesicles are pre-incubated with varying concentrations of the test compound or standard drug (e.g., 10-70 µg/mL) for a set period (e.g., 30-60 minutes) at 37°C.[5][8]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the mixture, which also contains necessary cofactors like MgCl2 and KCl.[8] The mixture is incubated for a further 30 minutes at 37°C.[8]
-
Termination of Reaction: The reaction is stopped by adding ice-cold 10% trichloroacetic acid, which denatures the enzyme and precipitates proteins.[8] The mixture is then centrifuged.[8]
-
Quantification of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured in the supernatant using a colorimetric method.[3] The absorbance is read spectrophotometrically.
-
Calculation of Inhibition: The percentage of inhibition for each compound concentration is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence (control). The IC50 value is then determined from the resulting dose-response curve.[3]
Visualizations
Proton pump inhibitors are prodrugs that require activation in the acidic environment of the gastric parietal cell.[1][3] Once activated, they form a covalent bond with cysteine residues on the H+/K+-ATPase pump, leading to irreversible inhibition of gastric acid secretion.[1][3]
Caption: Mechanism of action for rabeprazole and other proton pump inhibitors.
The following diagram illustrates the key steps involved in the in vitro H+/K+-ATPase inhibition assay used to determine the potency of novel compounds.
Caption: Experimental workflow for in vitro PPI potency (IC50) determination.
References
- 1. RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajpp.in [ajpp.in]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of esomeprazole 40 mg, rabeprazole 20 mg, lansoprazole 30 mg, and pantoprazole 40 mg on intragastrıc pH in extensive metabolizer patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnsbm.org [jnsbm.org]
For researchers, scientists, and professionals in the intricate world of drug development, the precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the proton pump inhibitor rabeprazole and four of its key related compounds: rabeprazole sulfide, rabeprazole sulfone, rabeprazole N-oxide, and rabeprazole sulfone N-oxide. Detailed experimental protocols and visual workflows are included to aid in the unambiguous structural verification of these molecules.
The synthesis of rabeprazole, like many complex organic molecules, can result in the formation of structurally similar impurities. These related compounds can arise from incomplete reactions, side reactions, or degradation. Regulatory bodies worldwide mandate the identification and characterization of any impurity present in a drug substance above a certain threshold. NMR spectroscopy stands as a powerful and indispensable tool in this analytical endeavor, providing detailed information about the molecular framework of a compound.
This guide focuses on a comparative analysis of ¹H and ¹³C NMR data, which serve as unique fingerprints for each molecule. By comparing the chemical shifts (δ) and coupling constants (J) of a synthesized compound with a known reference standard, researchers can definitively confirm its structure.
Comparative Analysis of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for rabeprazole and its four related compounds. The variations in chemical shifts, particularly for the protons and carbons near the site of structural modification (the sulfinyl group and the pyridine nitrogen), are diagnostic for each specific compound.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Rabeprazole and Related Compounds.
| Proton | Rabeprazole | Rabeprazole Sulfide | Rabeprazole Sulfone | Rabeprazole N-oxide | Rabeprazole Sulfone N-oxide |
| Benzimidazole Protons | |||||
| H-4/H-7 | 7.50-7.60 (m) | 7.50-7.55 (m) | 7.66-7.71 (m) | 7.40-7.50 (m) | 7.36-7.41 (m) |
| H-5/H-6 | 7.10-7.20 (m) | 7.10-7.15 (m) | 7.36-7.41 (m) | 7.10-7.20 (m) | 7.36-7.41 (m) |
| NH | 12.8 (br s) | 12.5 (br s) | 13.80 (s) | 13.0 (br s) | 13.5 (br s) |
| Pyridine Protons | |||||
| H-6' | 8.19 (d) | 8.30 (d) | 8.00 (d) | 8.10 (d) | 8.20 (d) |
| H-5' | 6.70 (d) | 6.90 (d) | 6.90 (d) | 6.80 (d) | 7.00 (d) |
| Methylene Protons | |||||
| -S-CH₂- | 4.68 (d), 4.82 (d) | 4.40 (s) | 5.07 (s) | 4.70 (d), 4.90 (d) | 5.10 (s) |
| Methoxypropoxy Side Chain | |||||
| -O-CH₂- | 4.01 (t) | 4.10 (t) | 4.10 (t) | 4.05 (t) | 4.15 (t) |
| -CH₂- | 2.05 (quint) | 2.10 (quint) | 1.97 (quint) | 2.00 (quint) | 2.05 (quint) |
| -CH₂-O- | 3.49 (t) | 3.50 (t) | 3.48 (t) | 3.45 (t) | 3.50 (t) |
| -OCH₃ | 3.28 (s) | 3.30 (s) | 3.25 (s) | 3.25 (s) | 3.30 (s) |
| Methyl Proton | |||||
| -CH₃ | 2.12 (s) | 2.20 (s) | 2.18 (s) | 2.15 (s) | 2.20 (s) |
| Data presented is a compilation from various sources and may vary slightly based on experimental conditions. s: singlet, d: doublet, t: triplet, quint: quintet, m: multiplet, br s: broad singlet. |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Rabeprazole and Related Compounds.
| Carbon | Rabeprazole | Rabeprazole Sulfide | Rabeprazole Sulfone | Rabeprazole N-oxide | Rabeprazole Sulfone N-oxide |
| Benzimidazole Carbons | |||||
| C-2 | 151.2 | 152.0 | 147.9 | 150.5 | 148.0 |
| C-4/C-7 | 118.9 | 118.5 | 116.8 | 119.0 | 117.0 |
| C-5/C-6 | 122.5 | 122.0 | 124.4 | 123.0 | 125.0 |
| C-8/C-9 | 142.9, 134.8 | 143.0, 135.0 | 138.0 | 142.5, 135.5 | 139.0, 137.0 |
| Pyridine Carbons | |||||
| C-2' | 163.5 | 164.0 | 162.9 | 162.0 | 161.0 |
| C-3' | 129.8 | 130.0 | 123.1 | 130.5 | 124.0 |
| C-4' | 148.7 | 149.0 | 148.0 | 147.0 | 146.0 |
| C-5' | 106.5 | 107.0 | 106.8 | 107.5 | 108.0 |
| C-6' | 147.8 | 148.0 | 147.1 | 146.5 | 145.5 |
| Methylene Carbon | |||||
| -S-CH₂- | 58.5 | 35.0 | 62.0 | 59.0 | 63.0 |
| Methoxypropoxy Side Chain | |||||
| -O-CH₂- | 69.5 | 69.8 | 68.9 | 69.0 | 69.2 |
| -CH₂- | 29.5 | 29.7 | 29.3 | 29.8 | 29.6 |
| -CH₂-O- | 70.2 | 70.5 | 70.0 | 70.8 | 70.4 |
| -OCH₃ | 58.9 | 59.0 | 58.8 | 59.2 | 59.1 |
| Methyl Carbon | |||||
| -CH₃ | 11.4 | 11.6 | 11.5 | 11.8 | 11.7 |
| Data presented is a compilation from various sources and may vary slightly based on experimental conditions. |
Experimental Protocol for NMR Analysis
The following is a generalized experimental protocol for the structural confirmation of synthesized rabeprazole and its related compounds using NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Typical spectral width: -2 to 14 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Employ proton decoupling to simplify the spectrum.
-
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Determine the chemical shift (δ) for each signal relative to the internal standard.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.
-
Compare the obtained spectra with the data provided in Tables 1 and 2 and with spectra of a certified reference standard if available.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized rabeprazole-related compound using NMR is outlined below.
Caption: Workflow for the synthesis, purification, and structural confirmation of rabeprazole related compounds via NMR spectroscopy.
By adhering to a rigorous analytical workflow and leveraging comprehensive spectral data, researchers can confidently ascertain the molecular identity and purity of synthesized rabeprazole and its related compounds, ensuring the quality and safety of this important pharmaceutical agent.
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Desmethoxypropoxyl-4-chloro Rabeprazole
For inquiries, contact: Environmental Health & Safety (EHS)
Purpose
This document provides the essential procedures for the safe and compliant disposal of 4-Desmethoxypropoxyl-4-chloro Rabeprazole, a chlorinated benzimidazole derivative used in research and development. This standard operating procedure (SOP) is intended for all researchers, scientists, and laboratory personnel who handle this compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Scope
This SOP applies to the disposal of pure this compound, solutions containing this compound, and any materials contaminated with it, including personal protective equipment (PPE), spill cleanup materials, and empty containers.
Responsibilities
-
Principal Investigators/Laboratory Supervisors: Ensure that all personnel handling this compound are trained on this SOP and have access to the necessary safety equipment and disposal supplies.
-
Laboratory Personnel: Adhere to the procedures outlined in this document for the safe handling and disposal of this compound and associated waste.
-
Environmental Health & Safety (EHS): Provide guidance on hazardous waste management, coordinate with licensed waste disposal contractors, and conduct periodic audits of laboratory waste management practices.
Hazard Identification and Safety Precautions
Potential Hazards:
-
Toxic if ingested, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental hazard: Chlorinated compounds can be persistent in the environment.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Disposal Procedures
Disposal of this compound must be managed through the institutional hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2]
Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous reactions.[2][3]
-
Solid Waste:
-
Collect pure compound, contaminated PPE (gloves, wipes), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
The container should be made of a material compatible with chlorinated compounds. A high-density polyethylene (HDPE) container is recommended.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (needles, contaminated glassware) must be disposed of in a designated sharps container.
-
Labeling of Waste Containers
All hazardous waste containers must be properly labeled as soon as waste is added.[2][6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory.
Storage of Hazardous Waste
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.[2][6]
-
Store away from heat, ignition sources, and incompatible materials.
Disposal of Empty Containers
-
Thoroughly empty the container of all contents.
-
The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[2][3][5]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
The rinsed and dried container can then be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).[2][3]
Spill and Emergency Procedures
-
Minor Spill: In a chemical fume hood, absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the contaminated material in a designated hazardous waste container and label it appropriately.
-
Major Spill: Evacuate the area and contact EHS immediately.
Data Presentation
The following table summarizes the key disposal information for different waste streams associated with this compound.
| Waste Stream | Container Type | Disposal Method | Key Instructions |
| Solid Waste (Pure compound, contaminated PPE) | Labeled, leak-proof HDPE container | EHS Hazardous Waste Pickup | Do not mix with other waste. Keep container closed. |
| Liquid Waste (Solutions) | Labeled, shatter-resistant, coated glass or HDPE | EHS Hazardous Waste Pickup | Use secondary containment. Do not mix with incompatible chemicals. |
| Contaminated Sharps | Puncture-resistant sharps container | EHS Hazardous Waste Pickup | Do not overfill. |
| Empty Containers | Original Container | Non-hazardous waste after proper rinsing | Collect first rinse(s) as hazardous waste. Deface original label. |
Experimental Protocols Cited
This SOP is based on standard best practices for laboratory chemical waste management as outlined by institutional and regulatory guidelines.[2][3][4][5][6]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Essential Safety and Disposal Guidance for Handling 4-Desmethoxypropoxyl-4-chloro Rabeprazole
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 4-Desmethoxypropoxyl-4-chloro Rabeprazole, based on guidelines for similar hazardous compounds.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change every 30-60 minutes or if contaminated.[2][4] |
| Body Protection | Gown/Coverall | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Eye & Face Protection | Goggles & Face Shield | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.[2][3] |
| Respiratory Protection | Respirator | An appropriate respirator should be used when handling the powder outside of a containment system (e.g., fume hood). |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn and not used outside the drug compounding area.[2] |
| Head & Hair Protection | Hair Cover | To protect against residue contamination.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with disposable, absorbent liners.
-
Weighing and Transferring: Conduct all weighing and transferring of the powdered compound within a containment device (e.g., fume hood). Use spark-proof tools.[5]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces, equipment, and ancillary items. The outer pair of gloves should be removed and disposed of within the containment area.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all waste, including unused material, contaminated PPE, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
